TRPC5 modulator-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H27FN2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
6-butoxy-5-[(4-fluorophenyl)methyl]-3-(3-hydroxypropyl)-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H27FN2O4/c1-3-4-14-30-20-11-10-19-21(18(20)15-16-6-8-17(24)9-7-16)22(28)26(12-5-13-27)23(29)25(19)2/h6-11,27H,3-5,12-15H2,1-2H3 |
InChI Key |
FEOHBJSOSGSWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)N(C(=O)N(C2=O)CCCO)C)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
TRPC5 Modulator Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of action of Transient Receptor Potential Canonical 5 (TRPC5) channel modulators. It provides a comprehensive overview of the signaling pathways involved, quantitative data on modulator potency, and detailed experimental protocols for studying TRPC5 activity.
Introduction to TRPC5
The Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel permeable to Ca²⁺ and Na⁺.[1] It is a member of the larger Transient Receptor Potential (TRP) channel superfamily.[2] TRPC5 is predominantly expressed in the brain, with lower levels of expression in the kidney, liver, and other tissues.[1][2] These channels can form homotetrameric or heterotetrameric complexes with other TRPC subfamily members like TRPC1 and TRPC4.[2] The activation of TRPC5 leads to membrane depolarization and an increase in intracellular calcium levels, influencing a variety of cellular processes.
TRPC5 channels are implicated in a range of physiological and pathological conditions, making them a promising therapeutic target. Modulators of TRPC5 are being investigated for the treatment of anxiety disorders, depression, chronic kidney disease, and pain.
Mechanisms of TRPC5 Modulation
TRPC5 channels are polymodal, meaning they can be activated and modulated by a variety of stimuli and signaling pathways. Modulation can occur through direct interaction with the channel protein or indirectly by affecting its regulatory pathways.
Signaling Pathways
Several key signaling pathways converge to regulate TRPC5 activity.
G-Protein Coupled Receptor (GPCR) Signaling:
TRPC5 channels are frequently activated downstream of Gq/11-coupled GPCRs. Activation of these receptors stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While TRPC3/6/7 channels are directly activated by DAG, the activation of TRPC4/5 is more complex and can be inhibited by Protein Kinase C (PKC), which is also activated by DAG.
TRPC5 can also be activated through the Gi/o pathway.
// Nodes Agonist [label="Agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="Gq/11-coupled\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gαq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; TRPC5_inhibition [label="TRPC5\nInhibition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRPC5_activation [label="TRPC5\nActivation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Agonist -> GPCR [label="Binds"]; GPCR -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to IP3R"]; ER -> Ca_release; DAG -> PKC [label="Activates"]; DAG -> TRPC5_activation [label="May activate"]; PKC -> TRPC5_inhibition [label="Phosphorylates"];
{rank=same; Agonist; GPCR} {rank=same; Gq11; PLC; PIP2} {rank=same; IP3; DAG} {rank=same; ER; PKC} {rank=same; Ca_release; TRPC5_inhibition; TRPC5_activation} } caption: Gq/11-PLC Signaling Pathway for TRPC5 Modulation.
Phosphatidylinositol 4,5-bisphosphate (PIP2) Regulation:
PIP2 plays a crucial and dual role in TRPC5 regulation. The hydrolysis of PIP2 by PLC is a key step in the activation cascade. However, PIP2 itself is also required to maintain channel activity. Depletion of PIP2 can lead to channel desensitization. Furthermore, the sensitivity of TRPC5 to DAG is dependent on the dissociation of the Na+/H+ exchanger regulatory factor (NHERF) from the channel, a process that is initiated by PLC-mediated PIP2 hydrolysis.
// Nodes PLC_active [label="Activated PLC", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; TRPC5_NHERF [label="TRPC5-NHERF\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; TRPC5_active [label="Active TRPC5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2_depletion [label="PIP2 Depletion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desensitization [label="Channel\nDesensitization", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges PLC_active -> PIP2 [label="Hydrolyzes"]; PIP2 -> DAG; PIP2 -> TRPC5_active [label="Maintains activity", style=dashed]; PLC_active -> TRPC5_NHERF [label="Causes dissociation"]; TRPC5_NHERF -> TRPC5_active [label="Becomes DAG sensitive"]; DAG -> TRPC5_active [label="Activates"]; PIP2 -> PIP2_depletion [style=invis]; PLC_active -> PIP2_depletion [label="Leads to"]; PIP2_depletion -> Desensitization; } caption: Dual role of PIP2 in TRPC5 channel regulation.
Other Regulatory Mechanisms:
-
Redox Modulation: TRPC5 activity is enhanced by reducing agents like extracellular reduced thioredoxin.
-
Calcium/Calmodulin: Intracellular Ca²⁺ has a dual effect on TRPC5, with high concentrations being inhibitory. Calmodulin (CaM) can bind to the C-terminus of TRPC5 and accelerate channel activation.
-
Trafficking: The insertion of TRPC5 channels into the plasma membrane can be regulated, for example, by growth factors like EGF, which involves a pathway requiring PI3-kinase and Rac1.
Modulator Binding Sites and Mechanisms
Cryo-electron microscopy (cryo-EM) studies have revealed the binding sites and inhibitory mechanisms of several small-molecule TRPC5 modulators.
-
Pore Blockers: These molecules physically obstruct the ion-conducting pore of the channel.
-
Allosteric Modulators: These compounds bind to a site distinct from the pore, inducing conformational changes that alter channel activity.
-
Clemizole: This inhibitor binds within the voltage sensor-like domain of each TRPC5 subunit, stabilizing the channel in a non-conductive closed state.
-
HC-070: This inhibitor wedges between adjacent subunits near the extracellular side, also stabilizing a closed conformation.
-
-
Competitive Antagonists: These modulators bind to the same site as endogenous activators, preventing channel activation.
Quantitative Data on TRPC5 Modulators
The potency of TRPC5 modulators is typically quantified by their half-maximal inhibitory concentration (IC50) for inhibitors or half-maximal effective concentration (EC50) for activators.
Table 1: TRPC5 Inhibitors
| Compound | IC50 Value | Notes |
| Clemizole | 1.1 µM | Also inhibits TRPC4, TRPC3, TRPC6, and TRPC7. |
| HC-070 | 0.96 nM (Englerin A-induced), 5.72 nM (GTPγS-induced) | Potent inhibitor of TRPC4/5. |
| Pico145 (HC-608) | 1.3 nM (for TRPC5), 33 pM (for TRPC4-C1), 199 pM (for TRPC5-C1) | High potency, particularly against heteromeric channels. |
| ML204 | Micromolar range | Selective inhibitor of TRPC4/TRPC5. |
| M084 | 8.2 µM | Also inhibits TRPC4 and weakly inhibits TRPC3 and TRPC6. |
| AC1903 | 13.6 µM | Weak inhibitor of TRPC4, no inhibition of TRPC6. |
| Galangin | 0.45 µM | Natural flavonol inhibitor. |
| AM12 | 0.28 µM | Synthetic flavonol inhibitor. |
| GFB-8438 | 0.18 µM (Qpatch), 0.28 µM (manual patch clamp) | Equipotent against rat TRPC5. |
| SML-1 | 10.2 µM | Identified through virtual screening. |
| SML-13 | 10.3 µM | Identified through virtual screening. |
Table 2: TRPC5 Activators
| Compound | EC50 Value | Notes |
| (-)-Englerin A | 7 nM | Potent and selective activator of TRPC4 and TRPC5. |
| Riluzole | 9.2 µM | Marketed drug with multiple targets. |
| Methylprednisolone | 12 µM | Glucocorticoid with activating properties. |
| BTD | 1.4 µM (Ca²⁺ assay), 1.3 µM (patch clamp) | Selective activator of TRPC5. |
| AM237 | 15-20 nM | Xanthine derivative, selective for TRPC5 homomers. |
| Lead (Pb²⁺) | ~5 µM | Potent stimulator of TRPC5. |
| Internal Ca²⁺ | 635.1 nM (negative potential), 358.2 nM (positive potential) | Endogenous activator. |
Experimental Protocols
Investigating the mechanism of action of TRPC5 modulators requires a combination of molecular biology, biochemistry, and electrophysiology techniques.
Cell Culture and Transfection
HEK293 (Human Embryonic Kidney 293) cells are commonly used for the heterologous expression of TRPC5 channels due to their high transfection efficiency and low endogenous channel expression.
Protocol:
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: The day before transfection, seed the cells into the appropriate culture vessels (e.g., 24-well plates) at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a mixture of plasmid DNA encoding human TRPC5 and a transfection reagent (e.g., Lipofectamine LTX or PEI) in a serum-free medium like Opti-MEM.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of DNA-lipid complexes.
-
Add the transfection complexes to the cells in a drop-wise manner.
-
Incubate the cells for 24-48 hours to allow for gene expression before performing functional assays.
-
// Nodes Start [label="Start:\nHEK293 Cell Culture", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed [label="Seed cells into\nmulti-well plate", fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_DNA [label="Prepare DNA-transfection\nreagent complex", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Complex [label="Incubate complex\n(15-30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Complex [label="Add complex to cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Cells [label="Incubate cells\n(24-48 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Perform Functional Assay", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Seed; Seed -> Prepare_DNA [style=invis]; Start -> Prepare_DNA [style=invis]; Prepare_DNA -> Incubate_Complex; Incubate_Complex -> Add_Complex; Add_Complex -> Incubate_Cells; Incubate_Cells -> Assay; } caption: Workflow for HEK293 cell transfection with TRPC5 plasmid.
Electrophysiology (Whole-Cell Patch Clamp)
Whole-cell patch-clamp is the gold standard for directly measuring ion channel activity.
Protocol:
-
Solution Preparation:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.
-
Apply TRPC5 modulators via the perfusion system and record changes in current amplitude.
-
Calcium Imaging (FLIPR Assay)
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium, which is an indirect measure of TRPC5 channel activity.
Protocol:
-
Cell Plating: Plate TRPC5-expressing HEK293 cells in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5) for 30-60 minutes at 37°C.
-
Assay:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the test compound (potential modulator) and monitor fluorescence changes.
-
Add a known TRPC5 activator (e.g., riluzole) to stimulate the channel and measure the modulatory effect of the test compound.
-
Analyze the data by measuring the change in fluorescence intensity over time.
-
Site-Directed Mutagenesis
Site-directed mutagenesis is used to identify key amino acid residues involved in modulator binding or channel gating.
Protocol (using a commercial kit like Q5 Site-Directed Mutagenesis Kit):
-
Primer Design: Design primers that are complementary to the template DNA but contain the desired mutation.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.
-
Kinase, Ligase, and DpnI (KLD) Treatment:
-
Treat the PCR product with a KLD enzyme mix. The kinase phosphorylates the 5' ends of the linear PCR product, the ligase circularizes the phosphorylated DNA, and DpnI digests the methylated parental template DNA.
-
-
Transformation: Transform the KLD-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and verify the presence of the desired mutation by DNA sequencing.
Conclusion
The study of TRPC5 modulator mechanisms of action is a rapidly evolving field with significant therapeutic potential. Understanding the intricate signaling pathways, the specific binding sites of modulators, and their effects on channel gating is crucial for the development of novel and selective drugs. The experimental protocols outlined in this guide provide a framework for researchers to investigate and characterize new TRPC5 modulators, ultimately contributing to the advancement of treatments for a variety of diseases.
References
The Discovery of Endogenous Ligands for TRPC5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel, is a key player in a multitude of physiological processes, including neuronal signaling, vascular function, and kidney filtration. Its dysregulation has been implicated in various pathological conditions, making it a compelling target for therapeutic intervention. A critical aspect of understanding and modulating TRPC5 function lies in the identification and characterization of its endogenous ligands—naturally occurring molecules that regulate its activity. This technical guide provides an in-depth overview of the discovery of endogenous TRPC5 ligands, focusing on the key activators sphingosine-1-phosphate (S1P) and lysophosphatidylcholine (LPC). We present quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to support researchers and drug development professionals in this field.
Endogenous TRPC5 Ligands: Quantitative Data
The following tables summarize the key quantitative data for the endogenous activation of TRPC5 channels by lysophosphatidylcholine (LPC). While sphingosine-1-phosphate (S1P) is a confirmed endogenous activator, precise EC50 values for its direct activation of TRPC5 are not consistently reported in the literature; however, it is known to evoke graded responses in the low micromolar range.
Table 1: Potency of Lysophosphatidylcholine (LPC) as a TRPC5 Activator
| Ligand | Parameter | Value | Cell Type | Method | Reference |
| LPC (18:1) | EC50 | 0.53 µM | HEK293T cells expressing human TRPC5 | Whole-cell patch clamp (-100 mV) | [1] |
| LPC (18:1) | EC50 | 0.37 µM | HEK293T cells expressing human TRPC5 | Whole-cell patch clamp (+100 mV) | [1] |
Signaling Pathways of Endogenous TRPC5 Activation
The activation of TRPC5 by its endogenous ligands involves distinct signaling cascades. LPC appears to act more directly on the channel, while S1P can activate TRPC5 through both extracellular and intracellular pathways.
Lysophosphatidylcholine (LPC) Activation Pathway
LPC is thought to activate TRPC5 through a relatively direct mechanism, potentially by binding to a phospholipid site on the channel or by altering the properties of the lipid bilayer in its vicinity.[2] This direct action can be potentiated by membrane depolarization.
In some cellular contexts, LPC-induced TRPC5 activation is part of a more complex, indirect pathway initiated by the activation of TRPC6 channels, leading to the externalization and subsequent activation of TRPC5. This process involves the production of reactive oxygen species (ROS) via NADPH oxidase.
Sphingosine-1-Phosphate (S1P) Activation Pathway
S1P can activate TRPC5 through two distinct mechanisms: an extracellular pathway involving G-protein coupled receptors (GPCRs) and an intracellular pathway suggesting a more direct interaction with the channel.[3][4]
Experimental Protocols
The identification and characterization of endogenous TRPC5 ligands rely on a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of TRPC5 in HEK293 Cells
Objective: To create a cellular model for studying TRPC5 channel activity in a controlled environment.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Cells are seeded in 6-well plates or on glass coverslips for imaging and electrophysiology.
-
At 70-80% confluency, cells are transfected with a plasmid vector containing the full-length cDNA for human TRPC5. A co-transfection with a marker plasmid (e.g., expressing Green Fluorescent Protein, GFP) is often performed to identify transfected cells.
-
Transfection is carried out using a suitable reagent, such as Lipofectamine 2000, following the manufacturer's protocol.
-
-
Induction of Expression (for inducible systems): If a tetracycline-inducible expression system is used, tetracycline (e.g., 1 µg/mL) is added to the culture medium 24-48 hours prior to the experiment to induce TRPC5 expression.
-
Verification of Expression: Expression of TRPC5 can be confirmed by Western blotting, immunocytochemistry, or by functional assays (calcium imaging or patch-clamp) following stimulation with a known TRPC5 agonist.
Calcium Imaging for TRPC5 Activity
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPC5 channel activation.
Methodology:
-
Cell Preparation: HEK293 cells expressing TRPC5 are grown on glass coverslips.
-
Dye Loading:
-
Cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM), in HBSS for 30-60 minutes at room temperature or 37°C in the dark. A non-ionic surfactant like Pluronic F-127 is often included to aid dye loading.
-
-
Washing: After incubation, cells are washed with HBSS to remove excess dye and allowed to de-esterify for at least 30 minutes.
-
Imaging:
-
The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
For Fura-2, cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.
-
For Fluo-4, cells are excited at ~494 nm and emission is collected at ~516 nm. Changes in fluorescence intensity are indicative of changes in [Ca²⁺]i.
-
-
Data Acquisition and Analysis:
-
A baseline fluorescence is recorded for a few minutes before the application of the endogenous ligand.
-
The ligand (e.g., LPC or S1P) is added to the perfusion solution, and the changes in fluorescence are recorded over time.
-
The change in [Ca²⁺]i is quantified by analyzing the fluorescence ratio or intensity changes in individual cells.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the ion currents flowing through TRPC5 channels upon activation by endogenous ligands.
Methodology:
-
Cell Preparation: TRPC5-expressing HEK293 cells on glass coverslips are placed in a recording chamber on an inverted microscope.
-
Pipette Preparation:
-
Glass micropipettes are pulled to a resistance of 3-6 MΩ when filled with intracellular solution.
-
The intracellular (pipette) solution typically contains (in mM): 140 Cs-aspartate, 10 EGTA, 2 MgCl₂, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
-
Giga-seal Formation:
-
The micropipette is lowered onto the surface of a single, identified transfected cell.
-
Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
-
Data Acquisition:
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied periodically to determine the current-voltage (I-V) relationship.
-
After recording a stable baseline current, the endogenous ligand is applied to the bath via a perfusion system.
-
The resulting changes in current are recorded.
-
-
Data Analysis: The amplitude and I-V characteristics of the ligand-activated currents are analyzed to determine the properties of TRPC5 channel activation.
Conclusion
The discovery of endogenous ligands for TRPC5, particularly sphingosine-1-phosphate and lysophosphatidylcholine, has significantly advanced our understanding of the physiological and pathological roles of this important ion channel. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate TRPC5 function and to design novel therapeutic strategies targeting this channel. The continued exploration of the intricate mechanisms of endogenous ligand-mediated TRPC5 regulation will undoubtedly unveil new opportunities for the treatment of a wide range of diseases.
References
- 1. TRPC channel lipid specificity and mechanisms of lipid regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Integration of transient receptor potential canonical channels with lipids - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing the Binding Sites of TRPC5 Modulators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that play crucial roles in a variety of physiological processes, including neuronal development, fear and anxiety responses, and kidney function. Their involvement in pathological states has made them attractive targets for therapeutic intervention. A deep understanding of how small molecule modulators interact with TRPC5 is paramount for the rational design of novel drugs with high specificity and efficacy. This technical guide provides a comprehensive overview of the key binding sites of known TRPC5 modulators, detailed experimental protocols for their characterization, and a summary of their quantitative binding data.
Key Modulator Binding Sites on TRPC5
Recent advancements in cryo-electron microscopy (cryo-EM) have revolutionized our understanding of TRPC5 structure and its interactions with various ligands. These studies have revealed distinct binding pockets for different classes of modulators, primarily located within the transmembrane domain (TMD) of the channel.
The Voltage-Sensor-Like Domain (VSLD) Pocket
A prominent binding site for several inhibitors is located within the voltage-sensor-like domain (VSLD), which is formed by the S1-S4 transmembrane helices. This pocket is accessible from the intracellular side.
-
Clemizole: This antihistamine compound was one of the first identified inhibitors of TRPC5. Cryo-EM structures have shown that clemizole binds within a hydrophobic pocket in the VSLD of each TRPC5 subunit.[1][2] The binding of clemizole is thought to stabilize the channel in a closed, non-conductive state.[1]
The Inter-Subunit Cleft and Lipid Displacement Site
Another critical binding location for a distinct class of modulators is found at the interface between adjacent TRPC5 subunits, near the extracellular side of the membrane. Modulators binding to this site often displace a native lipid molecule, suggesting a mechanism of allosteric modulation.
-
HC-070 and Pico145: These potent and selective xanthine-based inhibitors bind in a pocket formed by the S5 and S6 helices of one subunit and the pore helix of an adjacent subunit.[1][3] Their binding displaces a phospholipid molecule that is thought to be involved in channel gating. This displacement stabilizes the closed state of the channel.
-
(-)-Englerin A: This natural product is a potent activator of TRPC4 and TRPC5 channels. Mutagenesis studies suggest that its binding site involves residues in the pore region, specifically Lys-554, His-594, and Glu-598.
Other Putative Binding Sites
-
Riluzole: This FDA-approved drug for amyotrophic lateral sclerosis (ALS) has been identified as a TRPC5 activator. While its precise binding site is still under investigation, studies suggest it acts directly on the channel, independent of G-protein signaling and PLC activity.
Quantitative Data on TRPC5 Modulators
The following tables summarize the reported potency values for various TRPC5 modulators. These values are essential for comparing the efficacy of different compounds and for structure-activity relationship (SAR) studies.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| Clemizole | TRPC5 | Ca2+ influx | 1.1 µM | |
| Clemizole | TRPC4β | Ca2+ influx | 6.4 µM | |
| HC-070 | TRPC5 | - | High Potency | |
| Pico145 | TRPC5 | Ca2+ influx | 1.3 nM | |
| Pico145 | TRPC4 | Ca2+ influx | 0.35 nM | |
| AM12 | TRPC5 | Lanthanide-evoked activity | 0.28 µM |
| Activator | Target | Assay Type | EC50 Value | Reference |
| (-)-Englerin A | TRPC5 | Ca2+ influx | 7 nM | |
| Riluzole | TRPC5 | Ca2+ influx | 9.2 µM | |
| AM237 | TRPC5 | Ca2+ influx | 15-20 nM |
Experimental Protocols for Binding Site Characterization
Characterizing the binding site of a novel TRPC5 modulator requires a combination of structural, biochemical, and functional approaches. Below are detailed methodologies for key experiments.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in determining the high-resolution structures of TRPC5 in its apo state and in complex with various modulators.
Methodology:
-
Protein Expression and Purification:
-
Human or mouse TRPC5 is typically overexpressed in mammalian cell lines (e.g., HEK293) using inducible expression systems.
-
The protein is solubilized from the cell membrane using detergents (e.g., GDN) and purified using affinity chromatography (e.g., Strep-Tactin or FLAG affinity) followed by size-exclusion chromatography.
-
-
Complex Formation:
-
The purified TRPC5 protein is incubated with a molar excess of the modulator of interest to ensure saturation of the binding sites.
-
-
Grid Preparation and Data Collection:
-
A small volume of the protein-modulator complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly frozen in liquid ethane.
-
Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
The collected micrographs are processed using software packages such as RELION or CryoSPARC to perform particle picking, 2D classification, 3D classification, and 3D reconstruction to generate a high-resolution density map.
-
-
Model Building and Refinement:
-
An atomic model of the TRPC5-modulator complex is built into the cryo-EM density map and refined to produce the final structure.
-
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to validate the functional importance of specific amino acid residues within a putative binding pocket identified by structural methods.
Methodology:
-
Primer Design:
-
Design complementary forward and reverse primers containing the desired mutation (e.g., substitution to alanine) in the TRPC5 coding sequence.
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase with the TRPC5 expression plasmid as a template and the mutagenic primers. This will generate a linear DNA product containing the desired mutation.
-
-
Template Removal and Ligation:
-
Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Ligate the ends of the linear, mutated PCR product to re-circularize the plasmid.
-
-
Transformation and Sequencing:
-
Transform the ligated plasmid into competent E. coli cells for amplification.
-
Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
-
-
Functional Characterization:
-
Transfect the mutated TRPC5 construct into a suitable cell line.
-
Perform functional assays (e.g., patch-clamp electrophysiology or calcium imaging) to assess the effect of the mutation on the potency and efficacy of the modulator. A significant shift in the dose-response curve for the modulator in the mutant channel compared to the wild-type channel confirms the importance of the mutated residue in modulator binding or action.
-
Photoaffinity Labeling
Photoaffinity labeling is a technique used to covalently link a ligand to its binding site upon photoactivation, allowing for the direct identification of interacting proteins and binding domains. Xanthine-based photoaffinity probes have been successfully used to demonstrate the direct binding of this class of inhibitors to TRPC5.
Methodology:
-
Probe Synthesis:
-
Synthesize a photoaffinity probe by incorporating a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry) into the chemical scaffold of the modulator.
-
-
Cellular Labeling:
-
Incubate cells expressing TRPC5 with the photoaffinity probe.
-
Expose the cells to UV light to activate the photoreactive group, leading to covalent cross-linking of the probe to its binding partners.
-
-
Lysis and Enrichment:
-
Lyse the cells and enrich for the labeled proteins. If the probe contains a reporter tag like biotin, streptavidin affinity purification can be used. For probes with an alkyne tag, a "click" reaction with an azide-biotin conjugate can be performed, followed by streptavidin pulldown.
-
-
Identification of Labeled Protein:
-
The enriched proteins are separated by SDS-PAGE and the labeled TRPC5 can be identified by Western blotting using a TRPC5-specific antibody.
-
-
Competition Assay:
-
To confirm the specificity of labeling, a competition experiment can be performed by pre-incubating the cells with an excess of the non-labeled parent modulator before adding the photoaffinity probe. A reduction in the labeling of TRPC5 in the presence of the competitor indicates specific binding to the same site.
-
Signaling Pathways and Logical Relationships
The activity of TRPC5 is tightly regulated by various signaling pathways. Understanding these pathways is crucial for interpreting the effects of modulators that may act at different points in the signaling cascade.
TRPC5 Activation Pathway
TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
Caption: GPCR-mediated activation of TRPC5.
Experimental Workflow for Binding Site Characterization
A typical workflow for identifying and characterizing the binding site of a novel TRPC5 modulator is outlined below.
Caption: Workflow for TRPC5 modulator binding site characterization.
Conclusion
The characterization of TRPC5 modulator binding sites is a rapidly evolving field, driven by technological advancements in structural biology and chemical probe development. The detailed understanding of the VSLD and inter-subunit cleft binding pockets provides a solid foundation for the structure-based design of new generations of TRPC5 modulators with improved selectivity and therapeutic potential. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers to effectively investigate and validate the binding sites of novel compounds targeting this important ion channel.
References
- 1. Multiple roles of calmodulin and other Ca(2+)-binding proteins in the functional regulation of TRP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous regulation of TRPC5 channel activity
An In-depth Technical Guide to the Endogenous Regulation of TRPC5 Channel Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction to TRPC5 Channels
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective, calcium-permeable cation channel belonging to the TRPC subfamily.[1] Encoded by the TRPC5 gene, these channels are crucial components of cellular signaling, translating various upstream stimuli into changes in membrane potential and intracellular calcium concentration ([Ca²⁺]ᵢ).[1][2] TRPC5 channels can form homotetramers or assemble into heterotetramers with other TRPC members, notably TRPC1 and TRPC4, which diversifies their functional properties.[1][3] They are predominantly expressed in the brain, where they play roles in neuronal development and fear-related behavior, but are also found in other tissues like the kidney, liver, and pancreas.
The activation mechanisms of TRPC5 are complex and polymodal, involving G-protein coupled receptor (GPCR) pathways, lipids, interacting proteins, and post-translational modifications. This intricate regulation allows TRPC5 to act as a cellular signal integrator. Given its implication in conditions such as progressive kidney disease, anxiety, and depression, TRPC5 has emerged as a significant therapeutic target. This guide provides a detailed overview of the endogenous mechanisms that govern TRPC5 channel activity.
Regulation by G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a primary upstream source of TRPC5 regulation, activating the channel through distinct G-protein subtypes.
The Gq/11-Phospholipase C (PLC) Pathway
The canonical activation pathway for TRPC5 involves the Gq/11 family of G-proteins. Stimulation of a coupled receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Diacylglycerol (DAG) and Protein Kinase C (PKC): Unlike TRPC3/6/7 channels, TRPC5 is not directly activated by DAG. Instead, DAG activates Protein Kinase C (PKC), which phosphorylates the TRPC5 channel at threonine 972. This phosphorylation event serves as a potent negative feedback mechanism, leading to the inhibition and desensitization of the channel.
-
The Role of NHERF: The insensitivity of TRPC5 to direct DAG activation is controlled by the scaffolding protein Na+/H+ Exchanger Regulatory Factor (NHERF). NHERF binds to the C-terminus of TRPC5, and its dissociation—prompted by PIP₂ depletion or PKC inhibition—can render the channel sensitive to DAG.
Direct Gαi/o Protein Activation
TRPC5 can also be activated independently of the PLC pathway through direct interaction with inhibitory G-proteins. Upon receptor stimulation, the Gαi/o subunit can directly bind to and activate TRPC5 channels. Studies suggest a preference for Gαi3 in modulating TRPC5. This provides a parallel, PLC-independent route for TRPC5 activation.
Regulation by Lipids
The lipid environment of the plasma membrane is a critical determinant of TRPC5 activity.
-
Phosphatidylinositol 4,5-bisphosphate (PIP₂): This phospholipid has a complex, dual role. While its hydrolysis by PLC initiates Gq-coupled signaling, PIP₂ itself is essential for maintaining channel activity. Depletion of membrane PIP₂ is associated with channel rundown and inhibition. Furthermore, elevated intracellular PIP₂ levels can counteract PKC-mediated desensitization, suggesting a stabilizing effect on the channel's active state.
-
Lysophospholipids (LPC): LPC has been shown to stimulate TRPC5 channels. Evidence suggests this effect may be direct, occurring via an interaction with a lipid-sensing domain on the channel that is accessible from either leaflet of the plasma membrane.
-
Sphingosine-1-Phosphate (S1P): S1P can activate TRPC5 through two distinct mechanisms. Extracellularly, it acts via a Gi/o-coupled receptor pathway. Intracellularly, it appears to stimulate the channel directly.
-
Oxidized Phospholipids: Low micromolar concentrations of oxidized phospholipids, such as PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine) and POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine), can stimulate TRPC5-containing channels. This links channel activity to conditions of oxidative stress.
Regulation by Intracellular Messengers and Ions
-
Calcium (Ca²⁺): Intracellular calcium exerts potent, concentration-dependent feedback on TRPC5. A rise in [Ca²⁺]ᵢ potentiates TRPC5 activity, creating a positive feedback loop. This activation is dose-dependent, with local Ca²⁺ entry through other channels (like CRAC or L-type Ca²⁺ channels) being sufficient to gate TRPC5. This functional coupling allows TRPC5 to amplify Ca²⁺ signals. However, the Ca²⁺-binding protein Calmodulin (CaM) can either enhance or inhibit activity depending on its binding site and conformation.
-
Protons (pH): TRPC5 is potentiated by decreases in extracellular pH, suggesting it can act as a sensor for acidosis.
-
ATP: Intracellular ATP is inhibitory to TRPC5. This links channel activity to the metabolic state of the cell, where depletion of ATP during events like ischemia could lead to Ca²⁺ overload.
Regulation by Interacting Proteins
TRPC5 function is tightly controlled by a network of interacting proteins that form a "signalplex" around the channel.
-
Scaffolding Proteins: NHERF1/2 are critical scaffolding proteins that link TRPC5 to the cytoskeleton and other signaling molecules. As mentioned, NHERF binding dictates the channel's insensitivity to DAG.
-
Calcium-Binding Proteins: Besides CaM, other Ca²⁺-binding proteins like CaBP1 can interact with and inhibit TRPC5.
-
STIM1: Stromal interaction molecule 1 (STIM1) is the primary sensor of Ca²⁺ levels in the endoplasmic reticulum. Upon store depletion, STIM1 interacts with and activates TRPC5, conferring properties of a store-operated calcium channel (SOCC).
-
CaMKIIβ: In neurons, TRPC5 forms a specific complex with Calcium/calmodulin-dependent kinase II β (CaMKIIβ). This interaction is crucial for regulating dendrite patterning and morphogenesis.
-
Other TRPC Subunits: Heteromultimerization with TRPC1 and TRPC4 creates channels with distinct biophysical and regulatory properties compared to TRPC5 homotetramers.
-
Polycystin-2 (PKD2): PKD2 can act as a negative regulator of basal TRPC5 activity.
Regulation by Post-Translational Modifications (PTMs)
PTMs provide a dynamic layer of control over channel trafficking, gating, and protein-protein interactions.
-
Phosphorylation: This is a key regulatory PTM.
-
PKC-mediated phosphorylation at T972 is inhibitory.
-
CaMKIIβ-mediated phosphorylation of downstream targets is part of a TRPC5-dependent signaling pathway in neurons.
-
-
S-palmitoylation: The covalent attachment of palmitic acid can modulate the expression and activity of TRPC5, affecting its localization in membrane microdomains.
-
S-nitrosylation: Reduced thioredoxin and nitric oxide (NO) donors can potentiate TRPC5 activity by modifying specific cysteine residues (Cys553 and Cys558), linking the channel to redox signaling pathways.
Summary of Quantitative Data
Quantitative data on the endogenous regulation of TRPC5 is vital for modeling its behavior and for drug development. The table below summarizes key reported values.
| Modulator | Type | Effect | Quantitative Value (EC₅₀ / IC₅₀) | Cell System | Reference(s) |
| Intracellular Ca²⁺ | Ion | Activation | EC₅₀: 358.2 nM (+ potentials) | HEK293 | |
| EC₅₀: 635.1 nM (- potentials) | HEK293 | ||||
| Oxidized Phospholipids | Lipid | Activation | Stimulatory at low micromolar concentrations | Vascular Smooth Muscle Cells | |
| Protons (pH) | Ion | Potentiation | Activated by decreases in extracellular pH | N/A | |
| ATP | Metabolite | Inhibition | Inhibitory at physiological concentrations | N/A |
Note: Many endogenous interactions are described qualitatively, and precise affinity constants or potency values are not always available in the literature.
Key Experimental Methodologies
Studying the complex regulation of TRPC5 requires a combination of specialized techniques.
Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology is the gold-standard for directly measuring ion channel activity.
-
Protocol: A glass micropipette forms a high-resistance seal with the cell membrane. In the whole-cell configuration , the membrane patch is ruptured, allowing control of the intracellular solution and measurement of currents across the entire cell membrane. Voltage ramps (e.g., -100 mV to +100 mV) are applied to generate a current-voltage (I-V) relationship, which for TRPC5 often shows a characteristic doubly rectifying shape. In excised-patch configurations (inside-out or outside-out), a small patch of membrane is removed, allowing for the direct application of modulators to either the intracellular or extracellular face of the channel to study direct binding effects.
Calcium Imaging
This technique allows for the measurement of changes in [Ca²⁺]ᵢ in populations of cells, making it ideal for high-throughput screening.
-
Protocol: Cells expressing TRPC5 are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2. The dye's fluorescence emission changes upon binding Ca²⁺. By exciting the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the ratio of the emitted light, a ratiometric and quantitative measurement of [Ca²⁺]ᵢ can be obtained. This method is used to assess channel activation or inhibition in response to various stimuli.
Co-Immunoprecipitation (Co-IP)
Co-IP is a foundational technique for identifying and validating protein-protein interactions.
-
Protocol: Cells are lysed to release proteins while preserving their interactions. An antibody specific to a "bait" protein (e.g., TRPC5) is added to the lysate and captured on antibody-binding beads. The bait protein and any stably associated "prey" proteins are pulled down. After washing, the complex is eluted, and the prey proteins are identified using techniques like Western blotting or mass spectrometry. This method has been essential for confirming the interaction of TRPC5 with partners like NHERF, STIM1, and PKD2.
Conclusion
The endogenous regulation of the TRPC5 channel is a highly sophisticated process involving a convergence of signals from GPCRs, membrane lipids, intracellular ions, and a host of interacting proteins. Its activity is further refined by post-translational modifications, which fine-tune its function and localization. This multi-layered control system allows TRPC5 to act as a dynamic integrator of cellular information, translating diverse inputs into precise Ca²⁺ signals. A thorough understanding of these regulatory mechanisms is paramount for elucidating the physiological roles of TRPC5 and for the rational design of selective modulators for therapeutic intervention in renal, neurological, and psychiatric disorders.
References
The Intricate Dance: A Technical Guide to the TRPC5 Channel's Interaction with Calmodulin and Calcium
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels pivotal in cellular calcium signaling, influencing a myriad of physiological and pathological processes.[1][2] Their function is intricately regulated by the ubiquitous calcium-sensing protein, calmodulin (CaM), and by intracellular calcium (Ca²⁺) concentrations, creating a complex feedback loop. This guide provides an in-depth examination of the TRPC5-CaM-Ca²⁺ interplay, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate advanced research and therapeutic development.
The Dual Role of Calcium in TRPC5 Channel Modulation
Intracellular Ca²⁺ exerts a bimodal, concentration-dependent regulatory effect on TRPC5 channel activity. This dual functionality underscores the complexity of Ca²⁺ signaling in cellular systems where TRPC5 is expressed.
-
Potentiation at Nanomolar to Micromolar Concentrations: Modest increases in intracellular Ca²⁺, in the range of 200 nM to approximately 1 µM, potentiate agonist-activated TRPC5 currents.[3][4][5] This potentiation can lead to a significant, voltage-dependent increase in channel activity, with reports of a 5-fold increase at positive potentials and a 25-fold increase at negative potentials. The mechanism for this potentiation is an increase in the channel's open probability, without altering its single-channel conductance. This suggests a permissive role for Ca²⁺, where its presence is necessary for optimal channel activation by other stimuli.
-
Inhibition at Micromolar Concentrations: Conversely, high intracellular free Ca²⁺ concentrations, typically exceeding 5 µM, lead to the inhibition of TRPC5 current density. This inhibitory effect is a critical negative feedback mechanism to prevent cellular Ca²⁺ overload.
Calmodulin: A Key Modulator of TRPC5 Activity
Calmodulin (CaM), a primary intracellular Ca²⁺ sensor, directly interacts with the TRPC5 channel to modulate its function. This interaction is Ca²⁺-dependent and plays a crucial role in the facilitation of channel activation.
-
Calmodulin Binding Sites: TRPC5 possesses at least two distinct CaM-binding sites located on its C-terminus.
-
CIRB (Calmodulin/IP3R-Binding) Domain: This is a common feature among TRPC proteins and is critical for the overall response of the channel to receptor-induced activation. Disruption of the CIRB domain renders the TRPC5 channel unresponsive to agonist stimulation.
-
Novel C-terminal CaM-Binding Site: Located 95 amino acids downstream from the CIRB domain, this novel site is important for the Ca²⁺/CaM-mediated facilitation of the channel. Deletion of this site attenuates the acceleration in channel activation induced by CaM.
-
-
Functional Effects of Calmodulin Binding: The binding of Ca²⁺-bound CaM to TRPC5 accelerates the activation of the channel. For instance, the exogenous application of 10 µM CaM through a patch pipette has been shown to accelerate agonist-induced channel activation by 2.8-fold, with the time constant for half-activation decreasing from 4.25 minutes to 1.56 minutes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters governing the interaction between TRPC5, Ca²⁺, and Calmodulin, as extracted from the current literature.
| Parameter | Value | Condition/Comment | Reference |
| Calcium (Ca²⁺) | |||
| EC₅₀ for TRPC5 Activation (Inward Current) | 635.1 nM | Dose-dependent activation by internal Ca²⁺ at negative membrane potentials. | |
| EC₅₀ for TRPC5 Activation (Outward Current) | 358.2 nM | Dose-dependent activation by internal Ca²⁺ at positive membrane potentials. | |
| [Ca²⁺] for Potentiation | ~1 µM | Triggers potentiation of agonist-activated TRPC5 currents. | |
| [Ca²⁺] for Inhibition | > 5 µM | High intracellular free Ca²⁺ inhibits TRPC5 current density. | |
| Calmodulin (CaM) | |||
| CaM Concentration for Facilitation | 10 µM | Exogenous application that accelerated agonist-induced channel activation by 2.8-fold. | |
| Time Constant for Half-Activation (Control) | 4.25 ± 0.4 min | Agonist-induced TRPC5 activation without exogenous CaM. | |
| Time Constant for Half-Activation (with CaM) | 1.56 ± 0.85 min | Agonist-induced TRPC5 activation with 10 µM exogenous CaM. | |
| Other Interacting Proteins | |||
| Ca²⁺-binding protein 1 (CaBP1) | Inhibits TRPC5 activity | Interacts with the C-terminus of TRPC5 at sites close to, but not identical to, CaM-binding sites. | |
| Neuronal Calcium Sensor-1 (NCS-1) | Enhances TRPC5 activity | Physically associates with and enhances TRPC5 function, particularly in the Ca²⁺ range of 300-600 nM. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to investigate the TRPC5-CaM-Ca²⁺ interaction.
Co-Immunoprecipitation (Co-IP) for TRPC5-Calmodulin Interaction
This technique is used to determine if two proteins physically associate within a cell.
Objective: To demonstrate the in-vivo or in-vitro interaction between TRPC5 and Calmodulin.
Generalized Protocol:
-
Cell Lysis:
-
Culture cells expressing tagged TRPC5 (e.g., HEK293 cells).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the tag on TRPC5 (the "bait" protein).
-
Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Incubate for several hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against Calmodulin (the "prey" protein).
-
A band corresponding to Calmodulin in the TRPC5 immunoprecipitate indicates an interaction.
-
Patch-Clamp Electrophysiology for TRPC5 Channel Activity
This technique allows for the direct measurement of ion channel currents in live cells.
Objective: To characterize the effects of intracellular Ca²⁺ and Calmodulin on TRPC5 channel currents.
Generalized Protocol:
-
Cell Preparation:
-
Plate cells expressing TRPC5 onto glass coverslips.
-
Mount the coverslip onto the stage of an inverted microscope.
-
-
Pipette Preparation:
-
Fabricate glass micropipettes with a resistance of 2-5 MΩ.
-
Fill the pipette with an internal solution containing known concentrations of Ca²⁺ (buffered with EGTA/BAPTA) and/or Calmodulin.
-
-
Whole-Cell Recording:
-
Establish a high-resistance seal (GΩ seal) between the micropipette and the cell membrane.
-
Rupture the cell membrane under the pipette to gain electrical access to the cell interior (whole-cell configuration). This allows the internal solution to dialyze the cell.
-
Clamp the cell membrane potential at a desired voltage.
-
-
Data Acquisition:
-
Record the current flowing across the cell membrane in response to voltage steps or ramps.
-
Apply agonists (e.g., carbachol) to the extracellular solution to activate TRPC5 channels.
-
Measure changes in current amplitude, activation kinetics, and other parameters under different intracellular conditions (varying Ca²⁺ and CaM concentrations).
-
In Vitro Calmodulin-Binding Assay
This assay is used to demonstrate a direct interaction between purified proteins.
Objective: To confirm the direct binding of Calmodulin to specific domains of the TRPC5 protein.
Generalized Protocol:
-
Protein/Peptide Preparation:
-
Express and purify recombinant Calmodulin and specific peptide fragments of the TRPC5 C-terminus (e.g., the CIRB domain and the novel CaM-binding site).
-
-
Binding Reaction:
-
Immobilize one of the binding partners (e.g., GST-tagged TRPC5 fragments) onto a solid support (e.g., glutathione-sepharose beads).
-
Incubate the immobilized protein with the other binding partner (Calmodulin) in a binding buffer containing either Ca²⁺ or a Ca²⁺ chelator (e.g., EGTA) to test for Ca²⁺-dependency.
-
-
Washing:
-
Wash the beads extensively to remove unbound Calmodulin.
-
-
Elution and Detection:
-
Elute the bound proteins.
-
Analyze the eluate by SDS-PAGE and Coomassie blue staining or Western blotting for the presence of Calmodulin.
-
Signaling Pathways and Logical Relationships
The interplay between TRPC5, Ca²⁺, and Calmodulin is a dynamic process involving multiple feedback loops. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Caption: TRPC5-Calcium Feedback Loop.
Caption: Calmodulin Binding Sites on TRPC5.
Caption: Co-Immunoprecipitation Workflow.
Implications for Drug Development
The intricate regulation of TRPC5 by Ca²⁺ and CaM presents unique opportunities for therapeutic intervention.
-
Targeting Allosteric Sites: The CaM binding sites on TRPC5 represent potential allosteric sites for small molecule modulators. Compounds that either mimic or disrupt the CaM interaction could fine-tune channel activity.
-
Developing State-Dependent Inhibitors: Understanding the different conformational states of TRPC5 (e.g., Ca²⁺-potentiated vs. Ca²⁺-inhibited) could enable the design of state-dependent inhibitors, offering greater specificity and reduced off-target effects.
-
Modulating the Modulators: Instead of directly targeting TRPC5, therapies could be developed to alter the local concentrations of intracellular Ca²⁺ or the availability of CaM, indirectly influencing TRPC5 function.
Conclusion
The interaction between the TRPC5 channel, calmodulin, and calcium is a highly regulated and multifaceted process that is fundamental to the channel's physiological role. A thorough understanding of the quantitative parameters, the underlying molecular mechanisms, and the associated signaling pathways is paramount for advancing our knowledge of Ca²⁺ homeostasis and for the rational design of novel therapeutics targeting TRPC5-mediated pathologies. This guide provides a foundational resource for researchers and drug developers working to unravel the complexities of this critical signaling nexus.
References
- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 3. Calcium-sensing mechanism in TRPC5 channels contributing to retardation of neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular calcium strongly potentiates agonist-activated TRPC5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using TRPC5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Transient Receptor Potential Canonical 5 (TRPC5) inhibitors. This document outlines the key signaling pathways involving TRPC5, detailed protocols for common in vivo models, and a summary of quantitative data from preclinical studies.
Introduction to TRPC5 and Its Inhibitors
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes. Its activity is particularly relevant in the contexts of kidney disease and neurological functions. Pathological activation of TRPC5 can lead to cellular dysfunction, making it a promising therapeutic target. Small molecule inhibitors of TRPC5, such as GFB-8438 and AC1903, have shown efficacy in preclinical in vivo models, offering potential new avenues for treating diseases like Focal Segmental Glomerulosclerosis (FSGS) and neurological disorders.
Key Signaling Pathways Involving TRPC5
Understanding the signaling cascades involving TRPC5 is crucial for designing and interpreting in vivo studies. Two well-characterized pathways are the TRPC5-Rac1 pathway in kidney podocytes and the TRPC5-CaMKII pathway in neurons.
TRPC5-Rac1 Signaling Pathway in Podocytes
In the podocytes of the kidney, TRPC5 plays a critical role in the pathogenesis of proteinuric kidney diseases. Damage to podocytes can trigger the activation of the small GTPase Rac1, which in turn leads to the translocation of TRPC5 channels to the cell membrane. The subsequent influx of calcium through TRPC5 further activates Rac1, creating a detrimental feed-forward loop that results in cytoskeletal remodeling, effacement of podocyte foot processes, podocyte loss, and proteinuria.[1][2][3] TRPC5 inhibitors aim to break this cycle by blocking the calcium influx.
TRPC5-CaMKII Signaling Pathway in Neurons
In the central nervous system, TRPC5 is involved in regulating neuronal development and function. Specifically, TRPC5 forms a complex with calcium/calmodulin-dependent protein kinase II β (CaMKIIβ).[4][5] Activation of TRPC5 leads to calcium influx, which in turn activates CaMKIIβ. This kinase then phosphorylates downstream targets, such as the ubiquitin ligase Cdc20-APC at the centrosome, influencing dendrite morphogenesis. Dysregulation of this pathway has been linked to deficits in motor coordination.
Quantitative Data from In Vivo Studies
The following tables summarize the in vivo efficacy of various TRPC5 inhibitors in preclinical models.
Table 1: Efficacy of GFB-8438 in the DOCA-Salt Hypertensive Rat Model of FSGS
| Parameter | Vehicle | GFB-8438 (30 mg/kg, s.c., once daily) | Eplerenone (50 mg/kg, p.o., twice daily) |
| Urinary Protein (mg/24h) at Week 3 | ~400 | ~150 | ~200 |
| Urinary Albumin (mg/24h) at Week 3 | ~250 | ~50 | ~100 |
Data extracted from in vivo efficacy studies. Values are approximate and intended for comparative purposes.
Table 2: Efficacy of AC1903 in a Transgenic Rat Model of FSGS
| Parameter | Vehicle | AC1903 (50 mg/kg, i.p., twice daily) |
| Urinary Proteinuria (mg/day) | Significantly elevated | Suppressed to near wild-type levels |
| Podocyte Number | Significantly reduced | Preserved |
Data extracted from studies on a transgenic rat model of FSGS.
Table 3: Efficacy of ML204 in a Sucrose-Induced Metabolic Imbalance Mouse Model
| Parameter | High-Sucrose Diet + Vehicle | High-Sucrose Diet + ML204 |
| Hyperglycemia | Present | Exacerbated |
| Dyslipidemia | Present | Exacerbated |
| Hepatic Steatosis | Present | Exacerbated |
Note: In this specific model, TRPC4/5 inhibition with ML204 exacerbated metabolic imbalances, suggesting a protective role for these channels in this context.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Experimental Workflow for In Vivo Efficacy Studies in Kidney Disease
Protocol 1: DOCA-Salt Hypertensive Rat Model of FSGS
This model is widely used to study salt-sensitive hypertension and associated kidney damage.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA) pellets (e.g., 25-50 mg)
-
Anesthesia (e.g., isoflurane)
-
1% NaCl drinking water
-
Metabolic cages for urine collection
Procedure:
-
Acclimatization: Acclimatize rats to the facility for at least one week.
-
Unilateral Nephrectomy: Anesthetize the rats and perform a unilateral nephrectomy (typically the left kidney). Allow a one-week recovery period with standard food and water.
-
DOCA Implantation and Salt Loading: Following recovery, subcutaneously implant a DOCA pellet in the dorsal neck region. Replace standard drinking water with 1% NaCl solution.
-
Monitoring: House rats in metabolic cages for 24-hour urine collection at baseline and at specified time points (e.g., weekly) throughout the study. Monitor blood pressure using tail-cuff plethysmography. The development of hypertension and proteinuria typically occurs over 3-4 weeks.
Protocol 2: Administration of TRPC5 Inhibitors
Preparation of Inhibitor Formulations:
-
GFB-8438: Can be formulated in 20% (w/v) sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline for subcutaneous (s.c.) injection.
-
AC1903: Can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for intraperitoneal (i.p.) injection.
-
ML204: Can be dissolved in DMSO for in vivo studies, though its stability in rodents may be a consideration.
Administration:
-
Randomly assign animals to treatment groups (vehicle control, inhibitor low dose, inhibitor high dose, and optionally a positive control).
-
Administer the prepared inhibitor or vehicle solution according to the study design (e.g., once or twice daily) via the chosen route (s.c. or i.p.).
Protocol 3: Assessment of Motor Coordination in Mice (Rotarod Test)
This test is used to evaluate balance and motor coordination, which can be affected by neurological changes.
Materials:
-
Rotarod apparatus
-
Mice (e.g., TRPC5 knockout and wild-type controls)
Procedure:
-
Acclimatization: Acclimatize mice to the testing room for at least 30 minutes before the test.
-
Training: Place mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a set period (e.g., 5 minutes) for 2-3 consecutive days before the testing day.
-
Testing:
-
Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a defined period (e.g., 5 minutes).
-
Place the mouse on the rotating rod.
-
Record the latency to fall from the rod.
-
Perform 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.
-
Protocol 4: Biochemical and Histological Analysis
Urine Analysis:
-
Proteinuria: Measure total protein concentration in 24-hour urine samples using a Bradford assay or a similar method.
-
Albuminuria: Measure albumin concentration using an ELISA kit.
-
Urinary Albumin-to-Creatinine Ratio (UACR): Measure both albumin and creatinine in a spot urine sample to normalize for urine concentration.
Kidney Tissue Analysis:
-
Tissue Harvesting: At the end of the study, euthanize the animals and perfuse the kidneys with PBS followed by 4% paraformaldehyde.
-
Histology: Embed the kidneys in paraffin and section them. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to assess glomerulosclerosis.
-
Immunofluorescence: Stain kidney sections for podocyte-specific markers (e.g., nephrin, podocin) and markers of injury.
-
Western Blot: Homogenize kidney tissue to extract proteins. Perform western blotting to quantify the expression levels of TRPC5, Rac1, and other proteins of interest.
Conclusion
The in vivo application of TRPC5 inhibitors has shown significant promise in preclinical models of kidney disease and has provided valuable insights into the role of TRPC5 in neuronal function. The protocols and data presented in these application notes serve as a guide for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of targeting TRPC5. Careful consideration of the experimental model, inhibitor formulation, and appropriate endpoints is essential for generating reliable and translatable data.
References
Application Notes and Protocols for TRPC5 Inhibition in Focal Segmental Glomerulosclerosis (FSGS) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Segmental Glomerulosclerosis (FSGS) is a progressive kidney disease characterized by scarring of the glomeruli, leading to proteinuria and eventual kidney failure.[1][2][3] A key pathological feature of FSGS is the injury and loss of podocytes, the specialized cells that form the kidney's filtration barrier.[1][2] Recent research has identified the Transient Receptor Potential Canonical 5 (TRPC5) ion channel as a critical mediator of podocyte injury. Over-activation of TRPC5 leads to calcium influx, which in turn activates Rac1, a small GTPase, initiating a cascade of events that result in cytoskeletal remodeling, podocyte effacement, and ultimately, cell loss. This has positioned TRPC5 as a promising therapeutic target for FSGS and other proteinuric kidney diseases. This document provides detailed application notes and protocols for utilizing TRPC5 inhibitors in preclinical FSGS models, based on published studies.
TRPC5 Signaling Pathway in Podocyte Injury
The TRPC5 signaling pathway is a central element in the pathogenesis of podocyte injury in FSGS. The activation of this pathway can be initiated by various upstream signals, including angiotensin II. This leads to a feed-forward loop involving Rac1, which exacerbates podocyte damage. The inhibition of TRPC5 has been shown to disrupt this pathological cascade, thereby protecting podocytes and reducing proteinuria.
References
- 1. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. | Broad Institute [broadinstitute.org]
- 3. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models [dspace.mit.edu]
Application Notes and Protocols for In Vivo Rodent Studies of TRPC5 Modulators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo investigation of Transient Receptor Potential Canonical 5 (TRPC5) channel modulators in rodent models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the physiological and pathological roles of TRPC5 and to assess the therapeutic potential of novel modulators.
Introduction to TRPC5
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a crucial role in various physiological processes, including neuronal signaling, kidney function, and fear and anxiety responses.[1][2] TRPC5 channels can be activated by G-protein coupled receptors (GPCRs) through the phospholipase C (PLC) pathway and by depletion of intracellular calcium stores.[3][4][5] Dysregulation of TRPC5 activity has been implicated in several pathologies, making it an attractive target for drug discovery.
TRPC5 Modulators in In Vivo Rodent Studies
A growing number of small-molecule modulators targeting TRPC5 have been developed and characterized in preclinical rodent models. These compounds have shown efficacy in models of kidney disease, anxiety, and depression.
Summary of In Vivo Studies with TRPC5 Modulators
| Modulator | Target(s) | Rodent Model | Disease/Condition | Dosage and Administration | Key Findings | Reference(s) |
| AC1903 | TRPC5 inhibitor | Dahl salt-sensitive rat, AT1R transgenic rat, PAN-induced nephrosis rat | Focal Segmental Glomerulosclerosis (FSGS), Proteinuric Kidney Disease | 50 mg/kg, intraperitoneal (i.p.), twice daily | Suppressed proteinuria, prevented podocyte loss, and reduced TRPC5 channel activity in glomeruli. | |
| GFB-8438 | TRPC5/TRPC4 inhibitor | DOCA-salt rat | Hypertensive Kidney Disease | Subcutaneous (s.c.) injection (formulation: DMSO, PEG300, Tween-80, saline) | Protected podocytes from injury and reduced proteinuria without significantly affecting blood pressure. | |
| HC-070 | TRPC4/TRPC5 inhibitor | Mouse | Anxiety, Depression | 0.3, 1.0, 3.0, or 10 mg/kg, oral (p.o.) | Attenuated anxiogenic effects in the elevated plus maze and showed antidepressant-like effects in the tail suspension and forced swim tests. |
Experimental Protocols
Rodent Model of Hypertensive Kidney Disease: The DOCA-Salt Rat Model
This protocol describes the induction of the Deoxycorticosterone acetate (DOCA)-salt model of hypertension in rats, a widely used model for studying salt-sensitive hypertension and associated renal damage.
Materials:
-
Male Wistar rats (8-9 weeks old)
-
Deoxycorticosterone acetate (DOCA)
-
Dimethylformamide (for DOCA injection) or DOCA pellets
-
1% Sodium Chloride (NaCl) drinking water
-
Standard rat chow
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for unilateral nephrectomy
-
Heating pad
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Unilateral Nephrectomy:
-
Anesthetize the rat and monitor the depth of anesthesia.
-
Shave the fur on the left flank and sterilize the surgical area.
-
Perform a lateral abdominal incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and carefully remove the left kidney.
-
Close the incision with sutures or surgical clips.
-
Allow the rats to recover for one week with standard chow and tap water.
-
-
Induction of Hypertension:
-
After the recovery period, switch the drinking water to 1% NaCl.
-
Administer DOCA via one of the following methods:
-
Subcutaneous Injections: Inject DOCA (e.g., 25 mg in 0.4 mL dimethylformamide) subcutaneously every fourth day.
-
Pellet Implantation: Implant a DOCA pellet (e.g., 45 mg) subcutaneously.
-
-
-
TRPC5 Modulator Administration (e.g., GFB-8438):
-
Prepare the GFB-8438 formulation (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).
-
Begin administration after the establishment of hypertension (e.g., one week after the start of DOCA-salt treatment).
-
Administer the compound via subcutaneous injection at the desired dose and frequency. The control group should receive vehicle injections.
-
-
Monitoring:
-
Monitor blood pressure regularly using a tail-cuff system.
-
Collect 24-hour urine samples to measure proteinuria (urine albumin levels).
-
At the end of the study, collect kidney tissues for histological analysis (e.g., PAS staining to assess glomerulosclerosis and TEM to visualize podocyte foot processes).
-
Behavioral Assay for Anxiety: The Elevated Plus Maze (EPM)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
Video camera and tracking software (e.g., ANY-maze)
-
Rodents (mice or rats)
-
70% ethanol for cleaning
Procedure:
-
Habituation: Habituate the animals to the testing room for at least one hour before the test.
-
Drug Administration (e.g., HC-070):
-
Administer the TRPC5 modulator (e.g., HC-070 orally at 1 mg/kg) or vehicle at a predetermined time before the test (e.g., 60 minutes).
-
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a set duration (e.g., 5-10 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use tracking software to automatically score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
Behavioral Assay for Depression: The Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity in rodents. It is based on the principle that animals will exhibit immobility when placed in an inescapable stressful situation, and that this "behavioral despair" can be reversed by antidepressant compounds.
Materials:
-
Transparent cylindrical containers (e.g., 50 cm height, 20 cm diameter for mice)
-
Water (23-25°C)
-
Video camera and analysis software
-
Rodents (mice or rats)
-
Towels for drying
Procedure:
-
Preparation:
-
Fill the cylinders with water to a depth where the animal cannot touch the bottom with its hind legs or tail (e.g., 15 cm for mice).
-
Allow the water to reach the appropriate temperature.
-
-
Drug Administration (e.g., HC-070):
-
Administer the TRPC5 modulator (e.g., HC-070 orally at various doses) or vehicle at a predetermined time before the test (e.g., 60 minutes).
-
-
Testing:
-
Gently place the animal into the water-filled cylinder.
-
Record the behavior for a total of 6 minutes.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Post-Test Care:
-
Carefully remove the animal from the water.
-
Thoroughly dry the animal with a towel before returning it to its home cage.
-
Signaling Pathways and Experimental Workflows
TRPC5 Signaling Pathway
TRPC5 channels are activated downstream of Gq/11-coupled GPCRs and receptor tyrosine kinases. Activation of PLC leads to the hydrolysis of PIP2, generating IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing Ca2+ release. The subsequent increase in intracellular Ca2+, along with other factors, leads to the opening of TRPC5 channels.
Caption: TRPC5 activation downstream of G-protein coupled receptors.
Experimental Workflow for In Vivo Rodent Studies
The following diagram illustrates a general workflow for conducting in vivo studies with TRPC5 modulators in rodent models.
References
Optimizing Calcium Flux Assays for TRPC5 Activators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that play significant roles in various physiological processes, including neuronal development, fear-related behavior, and kidney function.[1] As such, TRPC5 has emerged as a promising therapeutic target for a range of disorders. Calcium flux assays are a primary method for identifying and characterizing TRPC5 activators in a high-throughput screening (HTS) format. This document provides detailed application notes and optimized protocols for performing robust and reproducible calcium flux assays to screen for and characterize TRPC5 activators.
Signaling Pathway of TRPC5 Activation
TRPC5 channels can be activated through the stimulation of Gq/11-coupled G-protein coupled receptors (GPCRs). This activation cascade involves the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While DAG and Protein Kinase C (PKC) are involved in the modulation of channel activity, a key event for TRPC5 activation is the increase in intracellular calcium concentration.[1][2] TRPC5 channels are potentiated by intracellular calcium, creating a positive feedback loop.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing a TRPC5 calcium flux assay.
Table 1: Recommended Reagent Concentrations and Conditions
| Parameter | Recommended Value | Notes |
| Cell Line | HEK293 cells stably expressing human TRPC5 | A well-characterized and commonly used system. |
| Plating Density (384-well) | 10,000 - 20,000 cells/well | Optimal density should be determined empirically. |
| Plating Density (96-well) | 40,000 - 80,000 cells/well | Ensure a confluent monolayer on the day of the assay. |
| Calcium Indicator | Fluo-4 AM | Provides a high signal-to-background ratio. |
| Fluo-4 AM Concentration | 1 - 5 µM | Titrate to find the optimal concentration for your cell line. |
| Dye Loading Time | 60 minutes at 37°C | Followed by 15-30 minutes at room temperature. |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | Provides a stable physiological environment. |
Table 2: Performance Metrics of Known TRPC5 Activators
| Activator | EC₅₀ (Calcium Flux Assay) | Cell Line | Notes |
| Englerin A | 7.6 nM | HEK293-TRPC5 | Potent and selective activator of TRPC4 and TRPC5. |
| Riluzole | 9.2 ± 0.5 µM | HEK293-TRPC5 | Activates TRPC5 independently of PLC activity. |
| Intracellular Ca²⁺ | ~358 - 635 nM | HEK293-TRPC5 | Potentiates channel activity. |
Table 3: Assay Quality Control Parameters
| Parameter | Target Value | Interpretation |
| Z'-Factor | > 0.5 | Indicates an excellent assay suitable for HTS. |
| Signal-to-Background (S/B) | > 3 | A higher ratio indicates a more robust assay. |
| CV (%) of Controls | < 15% | Indicates good reproducibility of the assay. |
Experimental Protocols
Experimental Workflow Diagram
The following diagram outlines the general workflow for a TRPC5 calcium flux assay.
Detailed Protocol for TRPC5 Calcium Flux Assay using Fluo-4 AM
This protocol is optimized for a 96-well format but can be adapted for 384-well plates by adjusting volumes accordingly.
Materials:
-
HEK293 cells stably expressing human TRPC5
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic)
-
Black-walled, clear-bottom 96-well plates, tissue culture treated
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (optional, to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4
-
TRPC5 activators (e.g., Riluzole, Englerin A) and test compounds
-
Positive control (e.g., a known TRPC5 activator at its EC₈₀ concentration)
-
Negative control (e.g., vehicle, typically DMSO)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed TRPC5-HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Dye Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the assay, prepare the dye loading solution. For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127.
-
Add this mixture to 10 mL of HBSS with 20 mM HEPES. If using, add probenecid to a final concentration of 2.5 mM. Mix well.
-
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
During the dye loading incubation, prepare a compound plate by diluting the TRPC5 activators, test compounds, positive and negative controls to the desired final concentrations in HBSS. Typically, a 4X or 5X final concentration is prepared, as the instrument will add a specific volume to the assay plate.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument for a kinetic read. A typical protocol includes:
-
A baseline reading for 10-30 seconds.
-
Automated addition of the compounds from the compound plate.
-
Continuous reading for 2-5 minutes to capture the calcium transient.
-
-
Place the cell plate and the compound plate into the instrument.
-
Initiate the assay.
-
-
Data Analysis:
-
Normalize the fluorescence data. A common method is to express the change in fluorescence as a ratio over the baseline fluorescence (ΔF/F₀).
-
For dose-response experiments, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
For HTS, calculate the Z'-factor to assess assay quality using the positive and negative controls. The formula for Z'-factor is: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ| where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
-
Troubleshooting
Problem: Low Signal or Small Assay Window
-
Cause: Low TRPC5 expression or function.
-
Solution: Ensure the stable cell line has high and consistent TRPC5 expression. Passage the cells for a limited number of times.
-
-
Cause: Suboptimal dye loading.
-
Solution: Optimize Fluo-4 AM concentration and incubation time. Ensure Pluronic F-127 is used to aid in dye solubilization.
-
-
Cause: Ineffective agonist.
-
Solution: Verify the potency and concentration of the TRPC5 activator used as a positive control.
-
Problem: High Background Fluorescence
-
Cause: Incomplete hydrolysis of Fluo-4 AM.
-
Solution: Ensure the de-esterification step at room temperature is sufficient.
-
-
Cause: Autofluorescence of test compounds.
-
Solution: Screen compounds for autofluorescence at the assay wavelengths in a cell-free system.
-
-
Cause: Unhealthy or dying cells.
-
Solution: Ensure cells are healthy and not overgrown. Use cells at a consistent passage number.
-
Problem: High Well-to-Well Variability
-
Cause: Uneven cell plating.
-
Solution: Ensure a single-cell suspension before plating and use appropriate pipetting techniques to ensure even cell distribution.
-
-
Cause: Inconsistent dye loading.
-
Solution: Ensure thorough mixing of the dye loading solution and consistent application to all wells.
-
-
Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate or fill them with buffer to maintain a humidified environment.
-
By following these detailed protocols and considering the optimization parameters, researchers can develop a robust and reliable calcium flux assay for the discovery and characterization of novel TRPC5 activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
Application Notes and Protocols for Measuring TRPC5 Currents in Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that are permeable to Ca²⁺.[1][2] They are implicated in a variety of physiological and pathophysiological processes, including neuronal development, fear-related behavior, and kidney disease.[2][3] As such, TRPC5 channels have emerged as a promising therapeutic target. Accurate and reproducible measurement of TRPC5 currents is crucial for understanding their function and for the development of novel modulators. This document provides detailed protocols for the electrophysiological recording of TRPC5 currents using the patch-clamp technique, summarizes key quantitative data, and illustrates the relevant signaling pathways and experimental workflows.
Signaling Pathways of TRPC5 Activation
TRPC5 channels can be activated through multiple signaling pathways, primarily involving the Gq/11 protein-coupled receptor (GPCR) cascade and subsequent phospholipase C (PLC) activation.[4] PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) is a key step in this pathway. Additionally, TRPC5 channels can be activated independently of PLC by certain pharmacological agents and trivalent cations.
Experimental Protocols
The whole-cell patch-clamp technique is the most common method for recording TRPC5 currents. This can be performed on heterologous expression systems, such as HEK293 or CHO cells transiently or stably expressing TRPC5, or on endogenously expressing cells like the U-87 glioblastoma cell line.
Cell Culture and Transfection
-
Cell Lines: HEK293 and CHO cells are frequently used for their low endogenous TRP channel expression.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator.
-
Transfection: For transient expression, transfect cells with a plasmid encoding TRPC5 using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection. For stable cell lines, use an inducible expression system (e.g., Tet-On) to control TRPC5 expression.
Electrophysiological Recordings: Whole-Cell Configuration
The following protocol outlines the steps for whole-cell voltage-clamp recordings of TRPC5 currents.
Solutions:
| Solution Type | Components | Concentrations (in mM) |
| External (Bath) Solution | NaCl, KCl, CaCl₂, MgCl₂, HEPES | 135, 5, 2, 1, 10 |
| Glucose | 10 | |
| Adjust pH to 7.4 with NaOH | ||
| Internal (Pipette) Solution | Cs-Aspartate or CsCl, MgCl₂, HEPES, EGTA | 140, 2, 10, 10 |
| ATP-Mg, GTP-Na | 2, 0.5 | |
| Adjust pH to 7.2 with CsOH |
Note: The exact composition of solutions can be modified based on experimental needs. For example, to study Ca²⁺ permeability, external Ca²⁺ concentration can be varied.
Recording Procedure:
-
Pipette Fabrication: Pull glass micropipettes to a resistance of 4-8 MΩ when filled with internal solution.
-
Seal Formation: Approach a cell with the micropipette while applying slight positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Access: After achieving a stable giga-seal, apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential, typically -60 mV.
-
Data Acquisition: Record currents using an appropriate patch-clamp amplifier and data acquisition software. Apply voltage protocols, such as voltage ramps (e.g., -100 to +100 mV over 1 second) or voltage steps, to elicit currents and determine the current-voltage (I-V) relationship. TRPC5 currents typically exhibit a doubly rectifying or "N-shaped" I-V curve.
-
Pharmacology: Apply TRPC5 activators or inhibitors to the bath solution to characterize the channel's pharmacological properties.
Quantitative Data Summary
The following tables summarize key quantitative data for TRPC5 channels obtained from electrophysiological experiments.
Table 1: Biophysical Properties of TRPC5 Channels
| Property | Value | Cell Type | Notes |
| Single-Channel Conductance (at negative potentials) | ~36-40 pS | HEK293 | |
| Single-Channel Conductance (at positive potentials, >+60 mV) | ~130 pS | HEK293 | |
| Mean Open Time (at -60 mV) | 7.5 ms | Not specified | |
| Ca²⁺:Na⁺ Permeability Ratio (PCa/PNa) | >2 | Not specified |
Table 2: Pharmacological Profile of TRPC5 Modulators
| Compound | Action | EC₅₀ / IC₅₀ | Cell Type | Notes |
| Riluzole | Activator | EC₅₀: 9.2 µM | HEK293 | PLC-independent activation. |
| Histamine | Activator | 10 µM (typical concentration) | HEK293 (co-expressed with H1R) | Activates via the Gq/PLC pathway. |
| Carbachol | Activator | 100 µM (typical concentration) | HEK293 (endogenous M3 receptors) | Activates via the Gq/PLC pathway. |
| Lanthanum (La³⁺) | Potentiator/Activator | Potentiates at 100 µM | HEK293 | |
| Gadolinium (Gd³⁺) | Activator | 100 µM (typical concentration) | HEK293 | |
| 2-APB (2-Aminoethoxydiphenyl borate) | Blocker | 75 µM (typical concentration) | U-87, HEK293 | Non-specific TRP channel blocker. |
| ML204 | Blocker | Not specified | HEK293 | Selective TRPC5 inhibitor. |
| GFB-8438 | Blocker | IC₅₀: 0.18 µM (Qpatch), 0.28 µM (whole-cell) | HEK293 | Potent and selective inhibitor. |
Conclusion
This application note provides a comprehensive guide for the electrophysiological characterization of TRPC5 channels. By following these detailed protocols and utilizing the provided reference data, researchers can obtain reliable and reproducible measurements of TRPC5 currents, facilitating the investigation of their physiological roles and the development of novel therapeutic agents. Careful attention to experimental details, such as cell health, solution composition, and recording parameters, is essential for successful outcomes.
References
Application Note: In Vitro Models for Efficacy Testing of TRPC5 Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including neuronal development, fear and anxiety, and kidney disease.[1][2] As such, TRPC5 has emerged as a promising therapeutic target. This application note provides a detailed guide to establishing robust in vitro models for screening and characterizing TRPC5 modulators. We describe protocols for heterologous expression of TRPC5 in HEK293 cells and subsequent functional characterization using calcium imaging, patch-clamp electrophysiology, and membrane potential assays.
TRPC5 Signaling Pathway
TRPC5 channels can be activated through stimulation of G-protein coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC).[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a process that is thought to relieve tonic inhibition of the channel.[5] Additionally, TRPC5 activity is potentiated by intracellular calcium. The channel can form homomeric complexes or heteromerize with other TRPC subunits, such as TRPC1, which can modulate its function.
Experimental Workflow
The general workflow for testing a novel compound for TRPC5 modulatory activity involves several key steps, from cell line generation to functional data analysis. This process allows for the identification of hits, confirmation of their activity, and detailed characterization of their mechanism of action.
Data Presentation: Efficacy of Known TRPC5 Modulators
The following tables summarize the efficacy of several known TRPC5 agonists and antagonists, providing a baseline for comparison of novel compounds.
Table 1: TRPC5 Agonists
| Compound | Action | EC₅₀ | Cell System | Reference |
| (-)-Englerin A | Agonist | 7.6 nM | HEK293 | |
| Tonantzitlolone | Agonist | 83 nM | HEK293 | |
| Riluzole | Agonist | 9.2 µM | HEK293 | |
| Benzothiadiazine derivative (BTD) | Agonist | 1.4 µM | HEK293 | |
| Methylprednisolone | Agonist | 12 µM | HEK293 | |
| AM237 | Agonist | 15-20 nM | HEK293 |
Table 2: TRPC5 Antagonists
| Compound | Action | IC₅₀ | Cell System | Reference |
| Pico145 | Antagonist | 1.3 nM | HEK293 | |
| HC-070 | Antagonist | 9.3 nM | HEK293 | |
| Clemizole | Antagonist | 1.1 µM | HEK293 | |
| M084 | Antagonist | 8.2 µM | HEK293 | |
| AC1903 | Antagonist | 14.7 µM | HEK293 | |
| GFB-8438 | Antagonist | 0.28 µM | Mouse Podocytes |
Experimental Protocols
Cell Culture and Transfection
HEK293 cells are a commonly used host for the heterologous expression of ion channels due to their robust growth and high transfection efficiency.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
TRPC5 expression vector (e.g., pcDNA3.1-hTRPC5)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Poly-L-lysine coated coverslips or 96-well plates
Protocol:
-
Culture HEK293 cells in a T-75 flask at 37°C in a humidified 5% CO₂ incubator.
-
For transient transfection, seed cells onto poly-L-lysine coated coverslips in a 6-well plate or a 96-well plate 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with the TRPC5 expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
For stable cell line generation, co-transfect with a vector containing a selection marker (e.g., neomycin resistance) and select for resistant clones in media containing the appropriate antibiotic (e.g., G418).
-
Validate TRPC5 expression and function 24-48 hours post-transfection for transient assays or after clonal selection for stable lines.
Calcium Imaging Assay
This assay provides a high-throughput method to screen for compounds that modulate TRPC5 activity by measuring changes in intracellular calcium concentration.
Materials:
-
TRPC5-expressing HEK293 cells on a 96-well plate
-
Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
TRPC5 agonist (e.g., Riluzole)
-
Test compounds
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Protocol:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash cells twice with HBSS.
-
Add 100 µL of Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with HBSS to remove extracellular dye.
-
-
Assay:
-
Place the plate in a fluorescence plate reader.
-
Measure baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission at 510 nm.
-
Add test compounds at various concentrations and incubate for a desired period.
-
Add a known TRPC5 agonist to stimulate channel activity.
-
Record the fluorescence ratio (F340/F380) over time.
-
-
Data Analysis:
-
Calculate the change in the F340/F380 ratio to determine the intracellular calcium concentration.
-
For agonists, plot the peak response against the compound concentration to determine the EC₅₀.
-
For antagonists, plot the inhibition of the agonist-induced response against the compound concentration to determine the IC₅₀.
-
Patch-Clamp Electrophysiology
Patch-clamp is the gold standard for detailed characterization of ion channel function, providing direct measurement of ion currents.
Materials:
-
TRPC5-expressing HEK293 cells on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
TRPC5 agonist and test compounds.
Protocol (Whole-Cell Configuration):
-
Place a coverslip with TRPC5-expressing cells in the recording chamber and perfuse with extracellular solution.
-
Pull a glass pipette with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a cell with the pipette and form a high-resistance seal (>1 GΩ) with the cell membrane by applying gentle suction.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents and establish a baseline recording.
-
Perfuse the cell with the TRPC5 agonist to activate the channel and record the current.
-
To test for antagonism, co-apply the test compound with the agonist. To test for agonism, apply the test compound alone.
-
Record currents and analyze the current-voltage (I-V) relationship and the effect of the compound on current amplitude.
Membrane Potential Assay
This fluorescence-based assay provides an alternative high-throughput method for assessing ion channel activity by measuring changes in membrane potential.
Materials:
-
TRPC5-expressing HEK293 cells on a 96-well plate
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
TRPC5 agonist and test compounds
-
Fluorescence plate reader
Protocol:
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Add the dye solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Measure baseline fluorescence.
-
Add test compounds.
-
Add a TRPC5 agonist to induce membrane depolarization.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
An increase in fluorescence indicates membrane depolarization due to cation influx through TRPC5.
-
Quantify the change in fluorescence to determine the potency and efficacy of agonists and antagonists as described for the calcium imaging assay.
-
Conclusion
The in vitro models and protocols described in this application note provide a comprehensive framework for the identification and characterization of novel TRPC5 modulators. The combination of high-throughput screening assays with the gold-standard patch-clamp electrophysiology allows for efficient and accurate assessment of compound efficacy and mechanism of action, facilitating the development of new therapeutics targeting the TRPC5 channel.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TRPC5 Channel Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the TRPC5 ion channel.
General Troubleshooting
This section addresses common issues that can arise during various stages of TRPC5 channel experiments, from cell culture and expression to data acquisition.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not observing any TRPC5 channel activity? | Low or no channel expression: Inefficient transfection or transduction; instability of the cell line. | - Optimize transfection/transduction protocol (e.g., DNA/reagent ratio, cell confluency).- Use a positive control for expression (e.g., GFP-tagged TRPC5).- Select a stable cell line with consistent expression.[1] |
| Incorrect agonist/activator: Use of an inappropriate or degraded agonist. | - Verify the identity and concentration of the agonist.- Use a fresh stock of the agonist.- Consider using a different, well-characterized TRPC5 activator like Englerin A or riluzole.[2] | |
| Inappropriate recording conditions: Suboptimal intracellular or extracellular solutions. | - Ensure the presence of appropriate ions (e.g., Ca²⁺) in the solutions as TRPC5 is a non-selective cation channel.[3][4]- Check the pH of the solutions, as TRPC5 can be modulated by protons. | |
| My TRPC5 currents are very small or "run down" quickly. | Channel rundown: Gradual loss of channel activity over time, a common issue in patch-clamp recordings. | - Include ATP and GTP in the intracellular solution to support channel activity.- Minimize the recording time for each cell.- Use the perforated patch-clamp technique to preserve the intracellular environment. |
| Desensitization: Rapid decrease in channel activity in the continued presence of an agonist. | - Use a lower concentration of the agonist.- Apply the agonist for shorter durations.- Investigate the role of PKC-mediated phosphorylation in desensitization and consider using PKC inhibitors. | |
| I'm observing high background noise in my recordings. | Poor seal in patch-clamp: A seal resistance of less than 1 GΩ will lead to noisy recordings. | - Ensure the pipette tip is clean and polished.- Apply gentle suction to form a high-resistance seal.- Use healthy, clean cells for patching. |
| Electrical noise: Interference from nearby equipment. | - Ground all equipment properly.- Use a Faraday cage to shield the setup.- Turn off any unnecessary electrical equipment in the vicinity. | |
| High background fluorescence in calcium imaging: Autofluorescence from cells or media; dye leakage. | - Use a phenol red-free medium during imaging.- Optimize the dye loading concentration and incubation time.- Use a background subtraction algorithm during analysis. |
Patch-Clamp Electrophysiology
This section focuses on troubleshooting specific issues related to patch-clamp recordings of TRPC5 channels.
| Question | Possible Cause(s) | Suggested Solution(s) |
| I can't form a gigaohm seal on my TRPC5-expressing cells. | Unhealthy cells: Cells are not in optimal condition for patching. | - Use cells from a fresh culture at low passage number.- Ensure cells are not overgrown or too sparse. |
| Dirty pipette or solutions: Contaminants can prevent a good seal. | - Use freshly pulled and fire-polished pipettes for each recording.- Filter all intracellular and extracellular solutions. | |
| I have a good seal, but I can't break into the whole-cell configuration. | Tough cell membrane: Some cell lines have more resilient membranes. | - Apply short, strong suction pulses.- Briefly apply a high-voltage "zap" pulse. |
| The current-voltage (I-V) relationship of my TRPC5 currents doesn't look as expected. | Presence of endogenous channels: The host cell line may express other ion channels. | - Characterize the endogenous currents in untransfected cells.- Use specific blockers for known endogenous channels if possible.- The characteristic doubly rectifying I-V shape of TRPC5 is influenced by intracellular Mg²⁺. Ensure appropriate Mg²⁺ concentration in your pipette solution. |
| Heteromerization with other TRPC channels: TRPC5 can form heteromeric channels with TRPC1 and TRPC4, which can alter its properties. | - Be aware of the potential for heteromerization, especially in native tissues.- Co-express with other TRPC subunits to study defined heteromers. |
Calcium Imaging
This section provides guidance on common problems encountered during calcium imaging experiments with TRPC5-expressing cells.
| Question | Possible Cause(s) | Suggested Solution(s) |
| My cells are not responding to the TRPC5 agonist with a calcium influx. | Insufficient channel expression at the plasma membrane: TRPC5 may be retained intracellularly. | - Verify plasma membrane localization using immunofluorescence or a membrane-targeted fluorescent protein tag. |
| Calcium stores are already depleted: If cells are stimulated beforehand, intracellular calcium stores might be empty. | - Allow cells to rest in a calcium-containing medium before the experiment to replenish stores. | |
| The calcium signal is very weak. | Low channel activity: The agonist concentration may be too low. | - Perform a dose-response curve to determine the optimal agonist concentration. |
| Suboptimal dye loading: The calcium indicator is not efficiently loaded into the cells. | - Increase the dye concentration or incubation time.- Add Pluronic F-127 to the loading solution to aid dye solubilization. | |
| The baseline calcium level is high and unstable. | Cell stress or damage: Over-transfection, phototoxicity, or unhealthy cells can lead to elevated basal calcium. | - Reduce the amount of transfected DNA.- Minimize the intensity and duration of light exposure.- Ensure cells are healthy and in a suitable buffer during the experiment. |
Protein Interaction Assays
This section addresses potential issues in co-immunoprecipitation (Co-IP) experiments involving TRPC5.
| Question | Possible Cause(s) | Suggested Solution(s) |
| I cannot pull down the TRPC5 interacting protein. | Weak or transient interaction: The protein-protein interaction may not be stable enough to survive the Co-IP procedure. | - Use a gentle lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) to preserve protein complexes.- Consider cross-linking the proteins before lysis. |
| Antibody is not suitable for IP: The antibody may not recognize the native conformation of TRPC5. | - Use an antibody that has been validated for immunoprecipitation.- Test several different antibodies if necessary. | |
| I have high background with many non-specific bands. | Non-specific binding to beads or antibody: Proteins are binding non-specifically to the IP components. | - Pre-clear the lysate with beads before adding the specific antibody.- Increase the number and stringency of the wash steps.- Include an isotype control antibody in a parallel experiment. |
Quantitative Data Summary
Table 1: EC₅₀ Values of Common TRPC5 Activators
| Activator | Cell Type | Assay | EC₅₀ | Reference |
| (-)-Englerin A | HEK293 | Ca²⁺ influx | 7.6 nM | |
| Riluzole | HEK293 | Ca²⁺ influx | 9.2 µM | |
| Methylprednisolone | HEK293 | Ca²⁺ influx | 12 µM | |
| BTD | HEK293 | Ca²⁺ influx | 1.4 µM | |
| BTD | HEK293 | Patch-clamp | 1.3 µM | |
| AM237 | HEK T-REx | Ca²⁺ influx | 20 nM | |
| Tonantzitlolone | HEK293 | Ca²⁺ influx | 83 nM | |
| Intracellular Ca²⁺ | HEK293 | Patch-clamp | 358.2 - 635.1 nM |
Table 2: IC₅₀ Values of Common TRPC5 Inhibitors
| Inhibitor | Cell Type | Assay | IC₅₀ | Reference |
| Pico145 (HC-608) | HEK293 | Ca²⁺ influx | 1.3 nM | |
| HC-070 | HEK293 | Ca²⁺ influx | 9.3 nM (human) | |
| GFB-8438 | HEK293 | Qpatch | 0.18 µM | |
| GFB-8438 | HEK293 | Patch-clamp | 0.28 µM | |
| Clemizole | HEK293 | Ca²⁺ influx | 1.1 µM | |
| ML204 | HEK293 | Ca²⁺ influx | ~1 µM | |
| AC1903 | - | - | 14.7 µM | |
| M084 | HEK293 | Ca²⁺ influx | 8.2 µM |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of TRPC5 Currents
-
Cell Preparation: Plate TRPC5-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment. Use cells at 50-70% confluency.
-
Solutions:
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH). Free Ca²⁺ can be buffered to desired concentrations.
-
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a cell and apply gentle suction to form a gigaohm seal.
-
Rupture the membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Hold the cell at -60 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) or voltage steps to elicit currents.
-
Apply TRPC5 activators or inhibitors via the perfusion system.
-
Record and analyze the resulting currents.
-
Protocol 2: Ratiometric Calcium Imaging of TRPC5 Activity
-
Cell Preparation: Plate TRPC5-expressing cells on glass-bottom dishes.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a suitable buffer (e.g., HBSS).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with buffer to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Imaging:
-
Mount the dish on an inverted microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Establish a stable baseline recording.
-
Apply TRPC5 modulators using a perfusion system.
-
Record the changes in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular calcium concentration.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) of TRPC5 and Interacting Proteins
-
Cell Lysis:
-
Wash cells expressing tagged-TRPC5 and the potential interacting protein with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the tag on TRPC5 (or the interacting protein) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against TRPC5 and the putative interacting protein.
-
Signaling Pathways and Workflows
Caption: GPCR-mediated activation of TRPC5 channels.
Caption: Experimental workflow for TRPC5 patch-clamp recording.
Caption: Troubleshooting logic for absent TRPC5 currents.
References
- 1. Spontaneous single-channel activity of neuronal TRP5 channel recombinantly expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treasure troves of pharmacological tools to study transient receptor potential canonical 1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC5 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing TRPC5 Modulator Concentration In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of TRPC5 modulators.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for determining the optimal concentration of a novel TRPC5 modulator?
A1: The initial steps involve a concentration-response curve to determine the potency (EC₅₀ for activators, IC₅₀ for inhibitors) of your compound. A standard approach is to use a heterologous expression system (e.g., HEK293 cells) stably or transiently expressing TRPC5 channels. Functional assays such as intracellular calcium imaging or whole-cell patch-clamp electrophysiology are typically employed. It is crucial to assess the modulator's effect on both basal and agonist-evoked TRPC5 activity.
Q2: How do I choose the appropriate in vitro assay for my TRPC5 modulator?
A2: The choice of assay depends on your experimental goals, required throughput, and available equipment.
-
Fluorometric Imaging Plate Reader (FLIPR) assays: Ideal for high-throughput screening (HTS) to identify potential hits from large compound libraries. These assays typically measure changes in intracellular calcium or membrane potential.[1]
-
Calcium Imaging: Using fluorescent indicators like Fura-2, Fluo-4, or Rhod-2 allows for the measurement of intracellular calcium changes in response to TRPC5 activation or inhibition. This method is suitable for medium-throughput screening and detailed concentration-response studies.[2][3]
-
Patch-Clamp Electrophysiology: This is the gold standard for characterizing ion channel modulators. It provides direct measurement of ion currents through the TRPC5 channel, allowing for detailed investigation of the mechanism of action, voltage dependence, and kinetics of your modulator.[2][4]
Q3: My TRPC5 inhibitor shows variable IC₅₀ values across different experiments. What could be the cause?
A3: Variability in IC₅₀ values can arise from several factors:
-
Different TRPC5 activators: The potency of an inhibitor can be influenced by the agonist used to activate the channel. It is recommended to determine the IC₅₀ using multiple activators to understand any potential use-dependence of your compound.
-
Subunit composition: TRPC5 can form homomeric channels or heteromerize with TRPC1 and TRPC4 subunits. The subunit composition can significantly impact the pharmacology of the channel. For instance, the xanthine derivative Pico145 shows higher potency against heteromeric channels.
-
Experimental conditions: Variations in cell passage number, expression levels of TRPC5, temperature, and buffer composition can all contribute to variability. Maintaining consistent experimental conditions is critical.
-
Compound stability and solubility: Poor solubility or degradation of the modulator in the assay buffer can lead to inconsistent results. Always ensure your compound is fully dissolved and stable under the experimental conditions.
Q4: I am observing off-target effects with my TRPC5 modulator. How can I assess its selectivity?
A4: To assess the selectivity of your modulator, it is essential to perform counter-screens against related TRP channels (e.g., TRPC4, TRPC6, TRPC3/7) and other relevant ion channels, receptors, and enzymes. For example, the TRPC5 inhibitor GFB-8438 was tested against a panel of other TRP channels to confirm its selectivity. A common practice is to test the compound at a concentration at least 10-fold higher than its TRPC5 IC₅₀ against the panel of off-target proteins.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response to TRPC5 agonist after modulator application. | 1. Modulator concentration is too high, causing complete channel block or cell toxicity. 2. The modulator has irreversible binding properties. 3. The agonist is not effective. | 1. Perform a concentration-response curve to find the optimal range. Start with a low concentration and titrate up. Assess cell viability using assays like MTT or Trypan Blue exclusion. 2. Perform washout experiments to determine if the effect of the modulator is reversible. 3. Verify the activity of your agonist with a positive control experiment (without the modulator). |
| High background signal or "constitutive" activity in non-activated cells. | 1. Overexpression of TRPC5 channels can lead to constitutive activity. 2. Endogenous channel activity in the host cell line. | 1. Titrate the amount of plasmid used for transfection to achieve lower, more physiological expression levels. Consider using an inducible expression system. 2. Characterize the endogenous channel activity in untransfected parental cells and subtract this from the signal observed in TRPC5-expressing cells. |
| Inconsistent results between calcium imaging and electrophysiology. | 1. Calcium imaging measures a global cellular response, while electrophysiology measures direct channel activity. Changes in membrane potential can affect calcium influx. 2. Buffering of intracellular calcium can differ between experimental setups. | 1. Use membrane potential dyes in parallel with calcium indicators to understand the interplay between ion flux and membrane potential. 2. Standardize intracellular solutions, particularly the concentration of calcium chelators like EGTA or BAPTA, in your patch-clamp experiments. |
| Modulator appears to be an activator in some assays and an inhibitor in others. | 1. The modulator may be a partial agonist/antagonist. 2. The modulator's effect may be dependent on the presence of other signaling molecules or the activation state of the channel. | 1. Carefully analyze the concentration-response curves. Partial agonists will elicit a submaximal response compared to a full agonist. 2. Investigate the modulator's effect in the presence and absence of a known agonist. Some compounds can potentiate agonist-induced activity at low concentrations and inhibit it at higher concentrations. |
Quantitative Data Summary
The following tables summarize the potency of various TRPC5 modulators reported in the literature.
Table 1: TRPC5 Inhibitors
| Compound | Modality | IC₅₀ (µM) | Assay System | Reference |
| GFB-8438 | Inhibitor | 0.18 - 0.28 | HEK293 cells (Qpatch, manual patch-clamp) | |
| ML204 | Inhibitor | ~1 | HEK293 cells | |
| Clemizole | Inhibitor | 1.1 | Mouse TRPC5 in HEK293 cells | |
| M084 | Inhibitor | 8.2 | Mouse TRPC5 | |
| Galangin | Inhibitor | 0.45 | HEK293 cells (calcium imaging) | |
| AM12 | Inhibitor | 0.28 | HEK293 cells (calcium imaging) | |
| Pico145 (HC-608) | Inhibitor | 0.0003 - 0.002 | HEK293 cells with muscarinic receptor overexpression | |
| HC-070 | Inhibitor | Potent, high nM range | HEK293 cells |
Table 2: TRPC5 Activators
| Compound | Modality | EC₅₀ (nM) | Assay System | Reference |
| (-)-Englerin A | Activator | 7.6 | Human TRPC5 in HEK293 cells | |
| AM237 | Activator | 15 - 20 | HEK293 cells (calcium imaging) |
Experimental Protocols
Protocol 1: Intracellular Calcium Imaging Assay
-
Cell Culture and Plating:
-
Culture HEK293 cells stably or transiently expressing human TRPC5 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 20 mM HEPES. The final dye concentration is typically 1-5 µM.
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with the assay buffer (HBSS with 20 mM HEPES) to remove extracellular dye.
-
Add the assay buffer containing various concentrations of the test modulator (inhibitor or activator) to the wells. For inhibitors, a pre-incubation period of 10-30 minutes is common.
-
-
Signal Measurement:
-
Place the plate in a fluorometric imaging plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
For inhibitor studies, add a TRPC5 agonist (e.g., (-)-Englerin A, carbachol if co-expressed with a muscarinic receptor) and record the change in fluorescence.
-
For activator studies, add the test compound and record the fluorescence change.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline.
-
Plot the peak fluorescence response against the logarithm of the modulator concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Plate TRPC5-expressing cells on glass coverslips at a low density suitable for patch-clamping.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 MgCl₂, 0.1 EGTA (or BAPTA for stronger buffering), 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal and obtain the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.
-
-
Modulator Application:
-
For inhibitors, first apply a TRPC5 agonist to activate a stable current. Then, co-perfuse the agonist with various concentrations of the inhibitor.
-
For activators, perfuse various concentrations of the compound and record the elicited current.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV or -80 mV).
-
Normalize the current in the presence of the modulator to the control current (agonist alone for inhibitors).
-
Plot the normalized current against the logarithm of the modulator concentration and fit the data to determine the IC₅₀ or EC₅₀.
-
Visualizations
Caption: TRPC5 signaling pathway activated by GPCRs and RTKs.
Caption: Workflow for identifying and characterizing TRPC5 modulators.
Caption: Troubleshooting logic for variable IC₅₀ values.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: TRPC5 Activators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TRPC5 activators. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges in your experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the use of TRPC5 activators in a question-and-answer format.
Question 1: Why am I observing no, or very weak, channel activation after applying a TRPC5 activator?
Possible Causes and Solutions:
-
Suboptimal Activator Concentration: The concentration of the activator may be too low to elicit a response. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Compound Instability and Degradation: Some activators, like (-)-Englerin A, can be unstable in plasma and the digestive system.[1] Ensure you are using fresh compounds and following the recommended storage and handling instructions.
-
Incorrect Cellular Context: The response to TRPC5 activators can be highly dependent on the cellular environment. The expression levels of TRPC5 and its interacting partners, such as TRPC1, can significantly influence channel activity.[2] It is recommended to use cell lines with confirmed functional expression of TRPC5.
-
Issues with Channel Trafficking: TRPC5 channels may not be correctly trafficked to the plasma membrane.[3] Certain growth factors, like EGF, have been shown to promote the insertion of TRPC5 channels into the plasma membrane, which is a prerequisite for their activation.
-
Inappropriate Assay Conditions: The composition of your buffers, temperature, and other experimental parameters can affect channel function. For instance, TRPC5 activity is potentiated by temperatures decreasing from 37 to 25 °C.
Question 2: My results are inconsistent and show high variability between experiments. What could be the cause?
Possible Causes and Solutions:
-
Variable TRPC Channel Expression: The level of TRPC channel expression can impact the cellular response. For example, at low expression levels, TRPC3 can form a store-operated channel, while at higher levels, it becomes a DAG-activated channel. Ensure consistent cell passage numbers and culture conditions to maintain stable expression levels.
-
Heteromerization of TRPC Channels: TRPC5 can form heteromeric channels with TRPC1 and TRPC4. These heteromers can have different electrophysiological properties and sensitivities to activators compared to homomeric TRPC5 channels. The stoichiometry of these subunits can vary, leading to experimental variability.
-
Cell Health and Seeding Density: The health and density of your cells are critical for reproducible results. Always use healthy, viable cells and optimize the seeding density to ensure a measurable signal without overcrowding.
Question 3: I am observing significant off-target effects or cellular toxicity. How can I mitigate this?
Possible Causes and Solutions:
-
Lack of Activator Selectivity: Many small-molecule modulators have low potency and selectivity, increasing the likelihood of off-target effects. For instance, the marketed drug riluzole has relatively low potency and is thought to affect many ion channels. Whenever possible, use highly potent and selective activators like (-)-Englerin A or Pico145.
-
Inherent Toxicity of the Activator: Some activators, such as (-)-Englerin A, have been shown to cause adverse effects and toxicity in vivo, which may limit their use in certain applications. Consider using alternative activators or lower concentrations if toxicity is a concern.
-
Counter-Screening: It is essential to perform counter-screens to rule out non-specific effects of your compound. This involves testing the compound on parental cells that do not express the target channel and on cells expressing other related channels.
Frequently Asked Questions (FAQs)
Q1: What are the different mechanisms of TRPC5 channel activation?
A1: TRPC5 channels can be activated through multiple distinct signaling pathways:
-
Receptor-operated activation: This occurs downstream of Gq/11-coupled receptors or receptor tyrosine kinases, which activate phospholipase C (PLC).
-
Store-operated activation: This mechanism is triggered by the depletion of intracellular calcium stores.
-
Direct activation by lipids: Diacylglycerol (DAG) can activate some TRPC channels, although its role in TRPC5 activation is complex due to concomitant inhibition by protein kinase C (PKC).
-
Mechanical and osmotic stress: TRPC5 channel activity can be stimulated by hypoosmotic solutions or pressure-induced membrane stretch.
-
Activation by lanthanides: Extracellular trivalent lanthanide ions like Gadolinium (Gd³⁺) can directly activate TRPC5 channels.
Q2: How does the formation of heteromeric channels affect TRPC5 activation?
A2: TRPC5 readily forms heterotetramers with TRPC1 and TRPC4. The inclusion of TRPC1 can alter the channel's properties. For example, TRPC1 can act as a negative regulator of TRPC5 function. Also, heteromers of TRPC1 and TRPC5 have different electrophysiological properties compared to TRPC5 homotetramers. Some compounds may also exhibit different potencies towards homomeric versus heteromeric channels.
Q3: What are the most common activators for TRPC5, and what are their key characteristics?
A3: Several small molecules have been identified as TRPC5 activators. The table below summarizes the properties of some of the most used compounds.
| Activator | Type | EC50 for TRPC5 | Selectivity Notes | Reference |
| (-)-Englerin A | Natural Product | ~7 nM | Potent activator of both TRPC4 and TRPC5. No significant effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8. | |
| BTD | Small Molecule | Activates mouse TRPC5 | Selective for TRPC5 over TRPC4. No effect on TRPC3, TRPC6, TRPC7, TRPA1, TRPV1, TRPV2, TRPV3, TRPV4, TRPM2, and TRPM3. | |
| Riluzole | Marketed Drug | Micromolar concentrations | Low potency and thought to affect many ion channels. | |
| Methylprednisolone | Small Molecule | Potentiates carbachol-induced activation | Selective for TRPC5 over many other TRP channels but can potentiate TRPC4 activation. | |
| Gadolinium (Gd³⁺) | Lanthanide | Activates at 100 µM | Also activates TRPC4. |
Q4: Are there any known inhibitors for TRPC5 that I can use as controls?
A4: Yes, several inhibitors have been developed. Pico145 is a highly potent and selective inhibitor of TRPC1/4/5 channels, with picomolar IC50 values. ML204 is another commonly used inhibitor, although it is less potent than Pico145.
Experimental Protocols
Protocol 1: Calcium Imaging Assay for TRPC5 Activation
This protocol describes a cell-based assay to measure intracellular calcium changes upon TRPC5 activation using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing TRPC5
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
TRPC5 activator of choice
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or microscope
Procedure:
-
Cell Plating: Seed the TRPC5-expressing HEK293 cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the loading buffer and wash the cells 2-3 times with HBSS to remove any extracellular dye.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Add the TRPC5 activator at the desired concentration.
-
Continuously record the fluorescence signal for several minutes to capture the calcium influx.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the response magnitude (e.g., peak fluorescence minus baseline) for data analysis.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general outline for recording TRPC5 channel currents using the whole-cell patch-clamp technique.
Materials:
-
TRPC5-expressing cells on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (e.g., 135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4)
-
Intracellular solution (e.g., 140 mM CsCl, 10 mM HEPES, 0.5 mM EGTA, 3 mM Mg-ATP, 0.2 mM Tris-GTP, pH 7.4)
-
TRPC5 activator
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to measure the current-voltage (I-V) relationship. TRPC5 typically shows a doubly rectifying I-V curve.
-
Establish a stable baseline current.
-
Apply the TRPC5 activator to the bath and record the resulting current.
-
-
Data Analysis: Analyze the change in current amplitude and the I-V relationship before and after activator application.
Visualizations
Caption: Troubleshooting workflow for lack of TRPC5 activation.
Caption: Simplified TRPC5 receptor-operated signaling pathway.
Caption: Experimental workflow for a calcium imaging assay.
References
- 1. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Clemizole on TRPC Channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing clemizole as a TRPC channel inhibitor, with a specific focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is clemizole and what is its primary target within the TRPC family?
A1: Clemizole is a small molecule that has been identified as a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2][3] It efficiently blocks TRPC5-mediated currents and calcium entry in the low micromolar range.[1][4]
Q2: How selective is clemizole for TRPC5 over other TRPC channels?
A2: Clemizole exhibits a notable selectivity for TRPC5 over its closest structural relative, TRPC4β, and other TRPC channels like TRPC3 and TRPC6. Based on fluorometric intracellular free Ca(2+) concentration measurements, it is approximately 6-fold more selective for TRPC5 than for TRPC4β and almost 10-fold more selective than for TRPC3 and TRPC6.
Q3: What is the mechanism of action of clemizole on TRPC5 channels?
Q4: Does clemizole inhibit heteromeric TRPC channels?
A4: Yes, clemizole is effective in blocking both homomeric TRPC5 channels and heteromeric channels formed by TRPC5 and TRPC1 subunits (TRPC1:TRPC5).
Q5: What are the known primary off-target effects of clemizole?
A5: Beyond the TRPC family, clemizole is known to interact with other cellular targets. Notably, it is a histamine H1 receptor antagonist and also interacts with the serotonin 5-HT2A receptor. Furthermore, it has been shown to block cardiac potassium channels, particularly the hERG channel, which can have implications for cardiac safety.
Troubleshooting Guide
Issue 1: High degree of variability in experimental results when using clemizole.
-
Possible Cause: Inconsistent clemizole concentration due to preparation or degradation.
-
Solution: Always prepare fresh dilutions of clemizole from a stock solution for each experiment. Clemizole hydrochloride is soluble in DMSO; prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and store it frozen. Ensure the final DMSO concentration in your experimental solution is low (typically ≤0.1%) to avoid solvent effects.
-
-
Possible Cause: Off-target effects interfering with the measured outcome.
-
Solution: Include appropriate controls to account for off-target effects. If studying a signaling pathway, verify that the observed effects are not attributable to clemizole's action on histamine or serotonin receptors by using specific antagonists for these receptors as controls. When studying cellular processes, consider potential effects on cardiac-like potassium currents if working with relevant cell types.
-
Issue 2: Observed cellular effect does not align with expected TRPC5 inhibition.
-
Possible Cause: The cellular system under investigation may not express TRPC5 or may express other TRPC channels that are less sensitive to clemizole.
-
Solution: Confirm the expression of TRPC5 in your cell line or tissue of interest using techniques like qPCR or Western blotting. To confirm that the observed effect is due to TRPC5 inhibition, consider using a secondary, structurally distinct TRPC5 inhibitor as a validation tool.
-
-
Possible Cause: The experimental conditions are not optimal for observing TRPC5 activity or its inhibition.
-
Solution: Ensure that your experimental assay is designed to activate TRPC5. TRPC5 can be activated by various stimuli, including G protein-coupled receptors (GPCRs), hypoosmotic conditions, or direct activators like riluzole. The choice of activator can be critical for observing a clear inhibitory effect of clemizole.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of Clemizole on Various TRP Channels
| Channel | IC50 (µM) | Measurement Method | Reference |
| TRPC5 | 1.0 - 1.3 | Fluorometric [Ca²⁺]i measurements & Patch-clamp recordings | |
| TRPC4β | 6.4 | Fluorometric [Ca²⁺]i measurements | |
| TRPC3 | 9.1 | Fluorometric [Ca²⁺]i measurements | |
| TRPC6 | 11.3 | Fluorometric [Ca²⁺]i measurements | |
| TRPM3, TRPM8, TRPV1, TRPV2, TRPV3, TRPV4 | Weakly affected at markedly higher concentrations | Fluorometric [Ca²⁺]i measurements |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This method directly measures the ion currents flowing through TRPC channels in the cell membrane.
-
Cell Preparation: Use HEK293 cells stably or transiently expressing human TRPC5, or a cell line with endogenous expression like U-87 glioblastoma cells.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH).
-
-
Procedure: a. Establish a whole-cell patch-clamp configuration. b. Activate TRPC5 channels using a suitable agonist (e.g., 100 µM Carbachol to stimulate GPCRs or a direct activator like riluzole). c. Once a stable baseline current is achieved, perfuse the cell with the external solution containing various concentrations of clemizole. d. Record the inhibition of the TRPC5 current at each concentration. e. Calculate the IC50 value by fitting the concentration-response data to a Hill equation.
Protocol 2: Fluorometric Intracellular Calcium ([Ca²⁺]i) Measurements
This high-throughput assay measures changes in intracellular calcium concentration following channel activation and inhibition.
-
Cell Preparation: Plate HEK293 cells stably expressing human TRPC5 in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Procedure: a. Measure baseline fluorescence. b. Add the TRPC5 agonist to stimulate calcium entry. c. In separate wells, pre-incubate the cells with varying concentrations of clemizole before adding the agonist. d. Measure the change in fluorescence in response to the agonist in the presence and absence of the inhibitor. e. Calculate the inhibitory effect of clemizole at each concentration and determine the IC50 value.
Visualizations
Caption: Experimental workflow for assessing clemizole's inhibitory effect on TRPC5.
References
- 1. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Clemizole Hydrochloride Is a Novel and Potent Inhibitor of Transient Receptor Potential Channel TRPC5 | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of TRPC5 Modulators
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo use of TRPC5 modulators. Poor bioavailability is a common hurdle for many promising compounds targeting the TRPC5 ion channel. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and comparative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low in vivo bioavailability of our TRPC5 modulator?
A1: Low oral bioavailability of TRPC5 modulators, which are often lipophilic small molecules, typically stems from two primary challenges:
-
Poor Aqueous Solubility: Many potent TRPC5 inhibitors have low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.[1]
-
First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation, reducing the amount of active drug.
Q2: What are the initial steps to consider when poor bioavailability is observed for a promising TRPC5 modulator?
A2: When faced with poor in vivo bioavailability, a systematic approach is recommended:
-
Physicochemical Characterization: Thoroughly characterize the compound's solubility, permeability (e.g., using a Caco-2 assay), and metabolic stability (using liver microsomes or hepatocytes).
-
Formulation Strategies: Explore simple formulation approaches to enhance solubility, such as using co-solvents or preparing a suspension. For more persistent issues, advanced formulations like lipid-based systems or nanoparticles may be necessary.[2][3]
-
Route of Administration: Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injections, to bypass first-pass metabolism and ensure the compound reaches its target to validate its in vivo efficacy.[2]
Q3: Are there any known formulation strategies that have been successful for TRPC5 inhibitors?
A3: Yes, for preclinical in vivo studies of TRPC5 inhibitors, several formulation strategies have been employed to overcome poor solubility. For instance, compounds are often dissolved in a vehicle containing a solubilizing agent like Dimethyl Sulfoxide (DMSO) and then diluted with an aqueous vehicle such as saline or polyethylene glycol (PEG). It is crucial to keep the final concentration of organic solvents to a minimum to avoid toxicity.
Troubleshooting Guide
Issue 1: Inconsistent or no in vivo efficacy despite proven in vitro potency.
-
Possible Cause: Insufficient target engagement due to poor bioavailability.
-
Troubleshooting Steps:
-
Verify Compound Exposure: Measure the plasma and, if possible, brain concentrations of your modulator at different time points after administration to determine its pharmacokinetic (PK) profile.[1]
-
Dose Escalation Study: Conduct a dose-response study to see if increasing the dose leads to a therapeutic effect. Be mindful of potential toxicity at higher doses.
-
Optimize Formulation: If exposure is low, consider the formulation strategies outlined in the FAQs. A modest oral bioavailability was observed for the TRPC5 inhibitor GFB-8438, and a subcutaneous route was chosen to achieve higher plasma exposure for efficacy studies.
-
Alternative Administration Route: As a temporary measure to confirm in vivo target engagement, switch to an administration route that bypasses the gastrointestinal tract and first-pass metabolism, such as intravenous (IV) or intraperitoneal (IP) injection.
-
Issue 2: High variability in plasma concentrations between animals.
-
Possible Cause: Inconsistent dosing, formulation instability, or biological variability.
-
Troubleshooting Steps:
-
Standardize Dosing Technique: Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage). For oral gavage, the use of a proper gavage needle and correct placement is critical to avoid accidental administration into the lungs.
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. Prepare fresh formulations regularly to avoid degradation.
-
Control for Biological Factors: Standardize the fasting and feeding schedule of the animals, as food can significantly impact drug absorption. Use age- and sex-matched animals to reduce biological variability.
-
Issue 3: Signs of toxicity in animals not related to the expected pharmacological effect.
-
Possible Cause: Toxicity from the formulation vehicle or off-target effects of the modulator.
-
Troubleshooting Steps:
-
Vehicle Toxicity Control: Administer the vehicle alone to a control group of animals to assess its potential toxicity. High concentrations of solvents like DMSO can cause adverse effects.
-
Reduce Vehicle Concentration: Optimize the formulation to use the lowest possible concentration of potentially toxic excipients.
-
In Vitro Selectivity Profiling: Screen your TRPC5 modulator against a panel of other ion channels and receptors to identify potential off-target activities that could contribute to toxicity. The TRPC5 inhibitor HC-070, for example, was shown to be highly selective, which increases confidence that its in vivo effects are on-target.
-
Quantitative Data on TRPC5 Modulators
The following table summarizes publicly available pharmacokinetic data for several known TRPC5 modulators. This information can serve as a benchmark for your own in vivo studies.
| Compound | Animal Model | Route of Administration | Oral Bioavailability (%) | Key Pharmacokinetic Parameters | Reference(s) |
| GFB-8438 | Rat | Oral (PO) / Subcutaneous (SC) | 17 | PO: T½ = 0.5 h, SC: Higher plasma exposure | |
| HC-070 | Mouse | Oral (PO) / Intravenous (IV) | 13 - 23 | PO: Reaches sufficient brain and plasma exposure for behavioral studies | |
| Pico145 (HC-608) | N/A | Oral (stated to be orally bioavailable) | Data not specified | Potent inhibitor suitable for in vivo studies | |
| AC1903 | Rat | Intraperitoneal (IP) | N/A | Chronic administration suppressed proteinuria in a kidney disease model | |
| ML204 | N/A | N/A | Data not specified | Characterized as a tool compound for in vivo studies of TRPC5 | |
| Clemizole | N/A | N/A | Data not specified | Identified as a potent TRPC5 inhibitor |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage Administration in Mice
This protocol provides a standardized method for the oral administration of a TRPC5 modulator formulation to mice.
Materials:
-
TRPC5 modulator formulation
-
Appropriately sized oral gavage needles (flexible-tipped needles are recommended to reduce the risk of injury)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week prior to the experiment. Fast the mice for 4-6 hours before dosing to standardize gut content, but ensure free access to water.
-
Dose Calculation: Weigh each mouse immediately before dosing and calculate the exact volume of the formulation to be administered based on the desired dose in mg/kg.
-
Formulation Preparation: Ensure the formulation is at room temperature and, if it is a suspension, thoroughly mixed to ensure homogeneity.
-
Animal Restraint: Gently but firmly restrain the mouse to prevent movement.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth until it passes the esophagus and into the stomach. Do not force the needle.
-
Compound Administration: Slowly administer the calculated volume of the formulation.
-
Needle Removal and Monitoring: Carefully withdraw the gavage needle. Monitor the animal for any immediate signs of distress, such as difficulty breathing.
Protocol 2: In Vivo Bioavailability Assessment in Rats
This protocol outlines a typical crossover study design to determine the oral bioavailability of a TRPC5 modulator in rats.
Materials:
-
TRPC5 modulator formulation for oral and intravenous administration
-
Catheters for blood collection (e.g., jugular vein catheters)
-
Syringes and collection tubes (containing anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use surgically prepared rats with indwelling catheters for serial blood sampling. Allow animals to recover from surgery as per institutional guidelines.
-
Study Design: Employ a two-period, two-sequence crossover design. Randomly assign rats to two groups. In the first period, Group 1 receives the TRPC5 modulator intravenously, and Group 2 receives it orally. After a washout period of at least 7 half-lives of the compound, the treatments are crossed over in the second period.
-
Dosing:
-
Intravenous (IV): Administer a known dose of the modulator as a bolus injection or short infusion through a catheter.
-
Oral (PO): Administer a known dose of the modulator formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the TRPC5 modulator in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as the Area Under the Curve (AUC) for both IV and PO administration.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Visualizations
TRPC5 Signaling Pathway
The following diagram illustrates the key signaling pathways involving the TRPC5 ion channel, which can be implicated in various cellular processes.
Caption: A simplified diagram of the TRPC5 signaling pathway initiated by GPCR activation.
Experimental Workflow for Improving Bioavailability
This workflow outlines the logical steps to take when troubleshooting and improving the in vivo bioavailability of a TRPC5 modulator.
Caption: A logical workflow for troubleshooting and improving the in vivo bioavailability of a TRPC5 modulator.
References
- 1. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
TRPC5 Channel Integrity in Patch Clamp Recordings: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the rundown of Transient Receptor Potential Canonical 5 (TRPC5) channels during patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is TRPC5 channel rundown and why is it a problem in patch-clamp experiments?
A1: TRPC5 channel rundown is the progressive decrease in channel activity and current amplitude over the course of a whole-cell patch-clamp recording. This phenomenon can obscure the true effects of experimental manipulations, such as drug applications, and lead to misinterpretation of data. Rundown is primarily caused by the disruption of the intracellular environment and the loss of key regulatory molecules that are essential for maintaining channel function.
Q2: What are the primary molecular mechanisms responsible for TRPC5 channel rundown?
A2: The rundown of TRPC5 channels is a multifactorial process involving several key signaling pathways:
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) Depletion: TRPC5 channels are critically dependent on the membrane phospholipid PIP2 for their activity.[1][2][3][4] During whole-cell recording, the dialysis of the cell with the pipette solution can lead to the depletion of endogenous PIP2, causing channel activity to decrease. Activation of Gq/11-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes PIP2, further contributing to its depletion and subsequent channel rundown.[1]
-
Protein Kinase C (PKC)-Mediated Phosphorylation: The diacylglycerol (DAG) produced from PIP2 hydrolysis activates Protein Kinase C (PKC). PKC then phosphorylates the TRPC5 channel, with threonine 972 being a key residue, leading to channel desensitization and current inhibition.
-
Intracellular Calcium Dysregulation: TRPC5 channel activity is sensitive to intracellular calcium concentrations ([Ca2+]i). While moderate increases in [Ca2+]i can potentiate channel currents, high concentrations (>5 µM) are inhibitory. The calcium-binding protein calmodulin (CaM) plays a crucial role in mediating these effects.
-
Loss of Intracellular Factors: The whole-cell configuration leads to the dialysis of essential intracellular components, such as ATP, which are necessary to maintain channel activity.
Troubleshooting Guide: Preventing TRPC5 Rundown
This section provides specific troubleshooting strategies in a question-and-answer format to address common issues encountered during TRPC5 patch-clamp recordings.
Issue 1: Rapid current decay after achieving whole-cell configuration.
Q: My TRPC5 current starts to run down almost immediately after I start recording. How can I stabilize the current?
A: This is a classic sign of the loss of essential intracellular factors. Here are several strategies to mitigate this:
-
Supplement your intracellular solution with PIP2: To counteract PIP2 depletion, include a soluble form of PIP2 in your patch pipette solution.
Experimental Protocol: PIP2 Supplementation
-
Prepare your standard intracellular solution.
-
Add 10-50 µM of a short-chain, water-soluble PIP2 analogue, such as diC8-PIP2, to the intracellular solution.
-
Sonicate the solution for 5-10 minutes to ensure the PIP2 is fully dissolved.
-
Filter the solution before use.
-
Backfill your patch pipette with the PIP2-containing solution.
-
-
Include ATP and GTP in your pipette solution: To compensate for the washout of endogenous nucleotides, always include ATP and GTP in your intracellular solution.
Component Concentration Purpose Mg-ATP 2-4 mM Provides energy for cellular processes and may directly regulate the channel. Na-GTP or Tris-GTP 0.2-0.3 mM Essential for G-protein-coupled receptor signaling pathways that activate TRPC5. -
Consider the perforated patch-clamp technique: This method preserves the endogenous intracellular environment by forming small pores in the cell membrane under the pipette tip, rather than rupturing the patch completely. This helps to maintain physiological concentrations of PIP2, ATP, and other signaling molecules.
Issue 2: Rundown is observed specifically upon activation of Gq/11-coupled receptors.
Q: I see a transient activation of TRPC5 followed by a rapid rundown when I apply a receptor agonist (e.g., carbachol). What is causing this and how can I prevent it?
A: This pattern is characteristic of receptor-mediated desensitization, primarily driven by PKC activation.
-
Inhibit Protein Kinase C (PKC): The inclusion of a PKC inhibitor in the intracellular solution or pre-incubation of the cells with a PKC inhibitor can prevent the phosphorylation-dependent rundown of TRPC5.
Experimental Protocol: PKC Inhibition
-
Intracellular application: Add a broad-spectrum PKC inhibitor, such as staurosporine (1-10 µM) or chelerythrine chloride (1-5 µM), to your intracellular solution.
-
Extracellular application: Pre-incubate the cells with a PKC inhibitor for 15-30 minutes before starting the experiment.
-
-
Mutate the PKC phosphorylation site: For recombinant expression systems, mutating the key PKC phosphorylation site can eliminate this form of rundown.
Mutation Effect T972A Prevents PKC-mediated phosphorylation and subsequent desensitization.
Issue 3: Inconsistent channel activity and rundown between experiments.
Q: The degree of rundown varies significantly from cell to cell. How can I improve the consistency of my recordings?
A: Variability often points to issues with intracellular calcium buffering.
-
Optimize intracellular calcium buffering: The concentration of free calcium in your pipette solution is critical. Use a calcium buffer to clamp the intracellular calcium at a concentration that promotes stable channel activity.
Experimental Protocol: Intracellular Calcium Buffering
-
Use a calcium chelator such as EGTA or BAPTA in your intracellular solution. A common concentration is 0.5-10 mM.
-
Calculate the amount of CaCl2 to add to your chelator-containing solution to achieve the desired free calcium concentration (typically in the range of 100-300 nM). This can be done using software such as MaxChelator.
-
Be aware that high concentrations of BAPTA can inhibit TRPC5 activation if calcium mobilization is required.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of TRPC5 rundown and the strategies for its prevention, the following diagrams are provided.
Caption: Signaling pathway of Gq/11-receptor-mediated TRPC5 channel rundown.
Caption: Experimental workflow for troubleshooting TRPC5 channel rundown.
Summary of Intracellular Solution Components for Stable TRPC5 Recordings
| Component | Recommended Concentration | Rationale | References |
| Main Salt | 110-140 mM CsCl or Cs-Aspartate | Cesium blocks potassium channels, isolating TRPC5 currents. | |
| Calcium Buffer | 0.5-10 mM EGTA or BAPTA | To control intracellular free calcium concentration. | |
| pH Buffer | 10 mM HEPES | To maintain a stable intracellular pH (typically 7.2-7.4). | |
| Energy Source | 2-4 mM Mg-ATP | To prevent rundown due to metabolic depletion. | |
| G-Protein Activator | 0.2-0.3 mM GTP | Required for receptor-mediated activation pathways. | |
| PIP2 Analogue | 10-50 µM diC8-PIP2 | To counteract PIP2 depletion and stabilize channel activity. | |
| PKC Inhibitor | 1-10 µM (e.g., Staurosporine) | To prevent phosphorylation-induced desensitization. |
References
Technical Support Center: Xanthine-Based TRPC5 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with xanthine-based TRPC5 inhibitors. The information provided aims to address common challenges, particularly those related to compound solubility.
Frequently Asked Questions (FAQs)
Q1: Why do many xanthine-based TRPC5 inhibitors exhibit poor aqueous solubility?
A1: Xanthine derivatives, with the exception of caffeine, are known for their limited water solubility. This is primarily due to strong intermolecular hydrogen bonds and base stacking interactions between the planar xanthine molecules.[1] These strong non-covalent forces make it difficult for water molecules to effectively solvate the individual inhibitor molecules.
Q2: What are the typical consequences of poor solubility in my experiments?
A2: Poor solubility can lead to several experimental issues, including:
-
Inaccurate compound concentration in stock solutions and final assays.
-
Precipitation of the compound upon dilution into aqueous assay buffers.
-
Reduced compound potency and inconsistent experimental results.
-
Difficulty in establishing reliable structure-activity relationships (SAR).
-
Challenges in formulation development for in vivo studies.
Q3: At what stage of my research should I address solubility issues?
A3: It is crucial to address solubility issues as early as possible in the drug discovery and development process. Characterizing the solubility of your xanthine-based TRPC5 inhibitor during initial hit validation will save significant time and resources in later stages, such as lead optimization and preclinical development.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with xanthine-based TRPC5 inhibitors.
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates out of solution when preparing stock. | The compound's solubility limit in the chosen solvent has been exceeded. | - Try a different organic solvent (e.g., DMSO, DMF, ethanol).- Gently warm the solution (be cautious of compound stability).- Use sonication to aid dissolution.- Prepare a more dilute stock solution. |
| Precipitation occurs upon dilution of the stock solution into aqueous buffer. | The aqueous buffer has a lower solubilizing capacity than the organic stock solvent. | - Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, if tolerated by the assay.- Use a surfactant (e.g., Tween 80, Pluronic F-68) in the final buffer to maintain solubility.- Investigate the use of cyclodextrins to form inclusion complexes and enhance aqueous solubility.[2][3] |
| Inconsistent results in cell-based or biochemical assays. | Poor solubility leading to variable effective concentrations of the inhibitor. | - Visually inspect all solutions for precipitation before use.- Determine the kinetic solubility of the compound in your specific assay buffer.- Consider formulation strategies such as creating a solid dispersion or a nanosuspension to improve bioavailability in solution.[4][5] |
| Low apparent potency of the inhibitor. | The actual concentration of the dissolved inhibitor is lower than the nominal concentration. | - Confirm the solubility of the compound under the exact experimental conditions.- Employ solubility enhancement techniques to ensure the compound remains in solution at the desired concentration.- Consider redesigning the molecule to include more polar functional groups, if feasible. |
Quantitative Data Summary
The solubility of xanthine derivatives can be influenced by their chemical modifications. Below is a summary of solubility data for common xanthine compounds. Note that specific solubility data for novel proprietary TRPC5 inhibitors will need to be determined experimentally.
| Compound | Structure | Aqueous Solubility at 25°C (mg/mL) | Notes |
| Theophylline | Xanthine with two methyl groups | 8.3 | Poorly soluble. |
| Theobromine | Xanthine with two methyl groups | 0.33 | Very poorly soluble. |
| Caffeine | Xanthine with three methyl groups | 21.7 | Moderately soluble. |
| Dyphylline | A derivative of theophylline | 330 | Highly soluble. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
Objective: To determine the concentration at which a xanthine-based TRPC5 inhibitor starts to precipitate from an aqueous buffer when diluted from a DMSO stock.
Materials:
-
Xanthine-based TRPC5 inhibitor
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, HBSS)
-
96-well microplate (UV-transparent)
-
Plate reader with capability to measure absorbance at a suitable wavelength
Methodology:
-
Prepare a high-concentration stock solution of the inhibitor in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the inhibitor stock solution with DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution to another 96-well plate.
-
Add the aqueous buffer to each well to achieve the final desired concentration range (e.g., 100 µM to 0.1 µM) and a final DMSO concentration that is compatible with your assay (e.g., 1%).
-
Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the absorbance (light scattering) of each well at a wavelength outside the compound's absorbance spectrum (e.g., 600-800 nm).
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the buffer-only control.
Protocol 2: Preparation of a Solid Dispersion to Enhance Solubility
Objective: To improve the dissolution rate and solubility of a poorly soluble xanthine-based TRPC5 inhibitor by dispersing it in a water-soluble carrier.
Materials:
-
Xanthine-based TRPC5 inhibitor
-
Water-soluble polymer carrier (e.g., PVP, PEG, HPMC)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
Methodology (Solvent Evaporation Method):
-
Dissolve both the inhibitor and the polymer carrier in a suitable organic solvent. The ratio of inhibitor to carrier can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.
-
Ensure complete dissolution of both components.
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can be crushed and sieved to obtain a fine powder.
-
The solubility and dissolution rate of the solid dispersion can then be compared to the unformulated inhibitor.
Visualizations
TRPC5 Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the activation of TRPC5 channels, which can be inhibited by xanthine-based compounds.
Caption: Simplified TRPC5 activation pathway and point of inhibition.
Experimental Workflow for Solubility Assessment
This diagram outlines the logical flow of experiments to assess and address the solubility of a new xanthine-based TRPC5 inhibitor.
Caption: Workflow for assessing and improving inhibitor solubility.
Logical Relationship of Solubility Enhancement Techniques
This diagram shows the relationship between different categories of solubility enhancement techniques.
References
Validation & Comparative
Validating TRPC5 Inhibitor Efficacy in Models of Progressive Kidney Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel TRPC5 Inhibitors Against Standard-of-Care in Preclinical Models of Focal Segmental Glomerulosclerosis (FSGS).
This guide provides a comparative analysis of emerging Transient Receptor Potential Canonical 5 (TRPC5) inhibitors against a standard-of-care Angiotensin II Receptor Blocker (ARB) in validated animal models of Focal Segmental Glomerulosclerosis (FSGS), a major cause of progressive kidney disease. The data presented herein is compiled from preclinical studies to aid in the evaluation of therapeutic strategies targeting podocyte injury and proteinuria.
Mechanism of Action: Targeting the Podocyte
Progressive kidney diseases like FSGS are often characterized by injury to podocytes, the specialized cells that form a critical part of the kidney's filtration barrier. A key pathological mechanism involves the overactivation of a Rac1-TRPC5 signaling pathway. This activation leads to a calcium influx that disrupts the podocyte's actin cytoskeleton, causing cell damage, proteinuria (leakage of protein into the urine), and ultimately, glomerulosclerosis (scarring).
TRPC5 inhibitors represent a targeted therapeutic approach. By selectively blocking the TRPC5 ion channel, these small molecules aim to prevent the pathological calcium influx, preserve podocyte structure, and reduce proteinuria.
In contrast, Angiotensin II Receptor Blockers (ARBs) , such as Losartan, are a current standard-of-care. They work by blocking the action of angiotensin II, a hormone that constricts blood vessels. This leads to reduced intraglomerular pressure and a decrease in proteinuria, but does not directly target the specific podocyte injury pathway involving TRPC5.
Core Signaling Pathway and Therapeutic Intervention
The diagram below illustrates the pathological feedback loop in podocytes that leads to cell injury and the specific point of intervention for TRPC5 inhibitors.
Caption: Pathological Rac1-TRPC5 signaling loop in podocytes and the inhibitory action of TRPC5-targeted therapies.
Preclinical Efficacy Comparison
The following tables summarize the quantitative efficacy of selective TRPC5 inhibitors (AC1903, GFB-8438) and the ARB Losartan in established rodent models of FSGS. The primary endpoint for comparison is the reduction in proteinuria or albuminuria, key indicators of restored kidney filter function.
Table 1: Efficacy of TRPC5 Inhibitors in FSGS Models
| Compound | Animal Model | Key Efficacy Endpoint | Result | Reference |
| AC1903 | AT1R Transgenic Rat (FSGS Model) | Suppression of severe proteinuria | Statistically significant reduction vs. vehicle | [1] |
| AC1903 | Dahl Salt-Sensitive Rat (Hypertensive Nephropathy) | Suppression of proteinuria & podocyte loss | Preserved podocyte numbers and prevented progression | [2] |
| GFB-8438 | DOCA-Salt Hypertensive Rat (FSGS Model) | Reduction in urinary protein & albumin | Statistically significant reduction vs. DOCA-salt control | [3][4] |
Table 2: Efficacy of Losartan (ARB) in FSGS Models
| Compound | Animal Model | Key Efficacy Endpoint | Result | Reference |
| Losartan | Adriamycin-Induced Nephropathy (SHR Rat) | Reduction in proteinuria | Significant reduction in both early and late-stage disease | [5] |
| Losartan | Adriamycin-Induced Nephropathy (Rat) | Reduction in proteinuria | Treatment induced a reduction in proteinuria |
Note: Direct head-to-head studies were not available; data is compiled from separate studies using well-established models. SHR = Spontaneously Hypertensive Rat.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are generalized protocols for the key animal models cited.
Protocol 1: DOCA-Salt Hypertensive Rat Model of FSGS
This model induces hypertension-related kidney damage, mimicking key features of human FSGS.
-
Animal Selection: Male Sprague-Dawley or Wistar rats are typically used.
-
Unilateral Nephrectomy: Animals undergo surgery to remove one kidney. This increases the hemodynamic load on the remaining kidney, accelerating injury. A recovery period of 1-2 weeks is allowed.
-
DOCA and Salt Administration:
-
A pellet of deoxycorticosterone acetate (DOCA), a mineralocorticoid, is implanted subcutaneously.
-
Standard drinking water is replaced with a 1% NaCl (salt) solution.
-
-
Disease Progression: Over 3-4 weeks, rats develop sustained hypertension, proteinuria, and glomerulosclerosis.
-
Therapeutic Intervention: Treatment with the test compound (e.g., GFB-8438) or vehicle is initiated, often after disease establishment, and administered for a defined period (e.g., 3 weeks).
-
Endpoint Analysis:
-
Primary: 24-hour urine is collected periodically (e.g., weekly) to measure total protein and/or albumin concentration, often normalized to creatinine (Urine Protein-to-Creatinine Ratio, UPCR).
-
Caption: Generalized experimental workflow for the DOCA-salt rat model of FSGS.
Protocol 2: Adriamycin (Doxorubicin)-Induced Nephropathy Model
This is a widely used toxicant model that causes direct podocyte injury, leading to FSGS.
-
Animal Selection: Specific mouse strains, such as BALB/c, are susceptible. Sprague-Dawley rats are also commonly used.
-
Induction: A single intravenous (tail vein) injection of Adriamycin (doxorubicin) is administered. The typical dose for mice is 10-13 mg/kg, while for rats it is lower.
-
Disease Progression: Proteinuria typically appears within the first week. Progressive glomerulosclerosis and tubulointerstitial fibrosis develop over subsequent weeks to months.
-
Therapeutic Intervention: Treatment with the test compound (e.g., Losartan) or vehicle can be initiated either before (preventative) or after (therapeutic) the Adriamycin injection.
-
Endpoint Analysis:
-
Primary: Measurement of urinary protein/albumin excretion.
-
Secondary: Serum creatinine and Blood Urea Nitrogen (BUN) are measured to assess kidney function. Histological analysis is performed to quantify glomerulosclerosis and podocyte injury.
-
Comparative Mechanism of Action
The diagram below contrasts the direct, podocyte-centric mechanism of TRPC5 inhibitors with the indirect, hemodynamic-focused mechanism of Angiotensin II Receptor Blockers.
Caption: Comparison of therapeutic mechanisms: direct podocyte protection (TRPC5i) vs. hemodynamic modulation (ARB).
Conclusion
TRPC5 inhibitors, such as AC1903 and GFB-8438, demonstrate significant efficacy in preclinical models of FSGS by directly targeting a core pathological mechanism of podocyte injury. They effectively reduce proteinuria and preserve podocyte health in both genetic and hypertension-induced disease models. Standard-of-care therapies like Losartan also reduce proteinuria, primarily by lowering glomerular pressure. The distinct, podocyte-centric mechanism of TRPC5 inhibitors suggests they may offer a valuable, disease-modifying approach for the treatment of progressive proteinuric kidney diseases. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential relative to existing standards of care.
References
- 1. Effects of enalapril on adriamycin-induced nephrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. The effect of losartan and captopril on glomerular basement membrane anionic charge in a diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Head-to-Head Battle of Potency: Pico145 vs. HC-070 for TRPC5 Inhibition
For researchers in neuroscience, renal physiology, and drug discovery, the selective inhibition of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel represents a promising therapeutic strategy for a range of disorders, including anxiety, depression, and kidney disease. Two of the most potent and widely studied inhibitors are Pico145 (also known as HC-608) and HC-070. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
Pico145 and HC-070 are both methylxanthine derivatives that have emerged as highly potent and selective antagonists of TRPC4 and TRPC5 channels.[1] Their discovery has provided researchers with invaluable tools to probe the physiological and pathological roles of these channels. Both compounds have been shown to be orally bioavailable and effective in in-vivo models, underscoring their potential for translational research.[2]
Comparative Efficacy and Potency
The inhibitory activity of Pico145 and HC-070 on TRPC5 channels has been quantified in various studies, primarily through measurements of their half-maximal inhibitory concentration (IC50). While both compounds exhibit nanomolar to picomolar potency, subtle differences in their efficacy against different TRPC channel subtypes and activation methods have been observed.
A direct comparison in an indicator-assisted calcium influx assay revealed that Pico145 (HC-608) is slightly more potent in inhibiting human TRPC5 (hTRPC5) than HC-070, with IC50 values of 6.2 ± 0.5 nM and 9.3 ± 0.9 nM, respectively.[2] Conversely, for human TRPC4 (hTRPC4), Pico145 also showed slightly higher potency with an IC50 of 32.5 ± 1.8 nM compared to HC-070's 46.0 ± 3.9 nM.
Further studies have highlighted the exceptional potency of Pico145, with reported IC50 values as low as 1.3 nM for (-)-englerin A-activated TRPC5 channels. The potency of Pico145 can be even greater against heteromeric TRPC1/5 channels, reaching the picomolar range. HC-070 has also demonstrated high potency, with IC50 values for human TRPC5 currents activated via the M1 muscarinic receptor being 2.0 nM.
It is important to note that the inhibitory potency of these compounds can be influenced by the specific TRPC channel subunit composition (homomeric vs. heteromeric) and the mode of channel activation.
Quantitative Data Summary
| Inhibitor | Target | Assay Type | Activation Method | IC50 Value | Reference |
| Pico145 (HC-608) | hTRPC5 | Calcium Influx | Not Specified | 6.2 ± 0.5 nM | |
| HC-070 | hTRPC5 | Calcium Influx | Not Specified | 9.3 ± 0.9 nM | |
| Pico145 (HC-608) | hTRPC4 | Calcium Influx | Not Specified | 32.5 ± 1.8 nM | |
| HC-070 | hTRPC4 | Calcium Influx | Not Specified | 46.0 ± 3.9 nM | |
| Pico145 | hTRPC5 | Not Specified | (-)-englerin A | 1.3 nM | |
| Pico145 | hTRPC4 | Not Specified | (-)-englerin A | 0.349 nM | |
| HC-070 | hTRPC5 | Whole-cell patch clamp | M1 Muscarinic Receptor | 2.0 nM | |
| HC-070 | hTRPC4 | Whole-cell patch clamp | M2 Muscarinic Receptor | 0.49 nM | |
| HC-070 | Lanthanum-activated hTRPC5 | Whole-cell patch clamp | Lanthanum | 0.52 nM |
Mechanism of Action
Both Pico145 and HC-070 act as direct inhibitors of the TRPC5 channel. Cryo-electron microscopy studies have revealed that they share a common binding site, displacing a lipid molecule from a conserved pocket within the channel's transmembrane domain. This binding stabilizes the channel in a non-conductive, closed state, thereby preventing cation influx. The shared binding site and mechanism of action are consistent with their similar chemical structures.
Below is a simplified representation of the TRPC5 signaling pathway and its inhibition.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of Pico145 and HC-070.
Calcium Influx Assay
This assay is commonly used to determine the potency of TRPC5 inhibitors.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably or transiently transfected with a plasmid encoding for human TRPC5.
-
Cell Plating: Transfected cells are seeded into 384-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.
-
Compound Addition: A range of concentrations of the test inhibitor (Pico145 or HC-070) is added to the wells.
-
Channel Activation: TRPC5 channels are activated using a known agonist, such as a Gq-coupled receptor agonist (e.g., carbachol for muscarinic receptors) or a direct channel activator like (-)-englerin A.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is normalized, and the IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity.
-
Cell Preparation: Transfected HEK293 cells expressing TRPC5 are prepared on coverslips.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.
-
Current Recording: The membrane potential is clamped at a holding potential (e.g., -60 mV), and ionic currents are recorded in response to voltage ramps or steps.
-
Channel Activation and Inhibition: The TRPC5 channel is activated by perfusing the cell with an agonist. The inhibitor is then applied at various concentrations to determine its effect on the current.
-
Data Analysis: The peak current amplitude in the presence of the inhibitor is compared to the control current to determine the percentage of inhibition and calculate the IC50.
The diagram below illustrates a typical workflow for evaluating TRPC5 inhibitors.
Selectivity Profile
Both Pico145 and HC-070 exhibit high selectivity for TRPC4 and TRPC5 channels over other TRP channel family members, such as TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8. HC-070 has been reported to be over 400-fold selective for TRPC4/5-containing channels compared to a wide range of other molecular targets. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the observed biological responses are indeed mediated by the inhibition of TRPC4/5.
Conclusion
Both Pico145 and HC-070 are exceptionally potent and selective inhibitors of TRPC5, making them excellent research tools. Pico145 demonstrates slightly higher potency in some reported assays, particularly against heteromeric TRPC1/4/5 channels. However, both compounds exhibit nanomolar to picomolar efficacy and share a common mechanism of action. The choice between Pico145 and HC-070 may ultimately depend on the specific experimental context, including the expression system, the desired level of potency, and the specific TRPC channel subtypes being investigated. For studies requiring the absolute highest potency, particularly against heteromeric channels, Pico145 may be the preferred choice. For broader in vivo applications where oral bioavailability and a well-characterized anxiolytic and antidepressant profile are desired, HC-070 presents a robust and validated option. Researchers are encouraged to consult the primary literature to inform their decision based on their specific research questions.
References
A Comparative Guide to TRPC5 Modulators and Other TRP Channel Blockers for Researchers
This guide provides a detailed comparison of TRPC5 modulator-1 (represented by the potent and selective inhibitor GFB-8438) and other transient receptor potential (TRP) channel blockers. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of pharmacological tools for studying TRP channel function. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.
Introduction to TRPC5 and its Inhibition
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium signaling, neurite outgrowth, and the regulation of vascular tone. Dysregulation of TRPC5 has been implicated in several pathologies, such as anxiety, depression, and chronic kidney disease, making it a promising therapeutic target. TRPC5 can form homomeric channels or heteromerize with other TRPC members, primarily TRPC1 and TRPC4, leading to channels with distinct properties.
The inhibition of TRPC5 channels is a key strategy for studying their function and for the development of novel therapeutics. A variety of small-molecule inhibitors have been developed, each with different potency, selectivity, and mechanisms of action. This guide focuses on comparing GFB-8438, a novel and highly selective TRPC5 inhibitor, with other commonly used TRP channel blockers that also exhibit activity against TRPC5.
Quantitative Comparison of TRP Channel Inhibitors
The following table summarizes the inhibitory potency (IC50) of GFB-8438 and other selected TRP channel blockers against TRPC5 and a panel of other TRP channels. This data is compiled from various studies to provide a comparative overview for selecting the most appropriate tool compound for a specific research question.
| Compound | hTRPC5 (μM) | hTRPC4 (μM) | hTRPC6 (μM) | Other TRP Channels | Primary References |
| GFB-8438 | 0.18 | 0.29 | >30 | No significant activity against a panel of other TRP family members. | |
| Pico145 (HC-608) | 0.0013 | 0.000349 | >10 | No effect on TRPC3, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8. | |
| HC-070 | 0.0093 | 0.046 | >10 | Weakly inhibits TRPC3 (IC50, 1 μM); >400-fold selective for TRPC4/5 over other channels. | |
| ML204 | ~1.0 - 13.6 | ~1.0 | >19-fold selective vs TRPC6 | No appreciable effect on TRPV1, TRPV3, TRPA1, TRPM8. | |
| Clemizole | 1.1 | 6.4 | 11.3 | Weakly affects TRPM3, M8, TRPV1, V2, V3, and V4 at higher concentrations. | |
| AC1903 | 4.06 - 14.7 | No effect reported in one study, but inhibition observed in another. | No effect reported in one study, but inhibition observed in another. | Also inhibits TRPC3, and TRPV4. |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors are used, the following diagrams illustrate the TRPC5 signaling pathway in podocytes and a general experimental workflow for comparing TRP channel blockers.
Confirming TRPC5 Knockdown: A Comparative Guide to Modulator Effects
For researchers, scientists, and drug development professionals, validating the knockdown of the TRPC5 ion channel and characterizing the subsequent effects of its modulators is a critical step in functional genomics and drug discovery. This guide provides a comparative overview of experimental data, detailed protocols for key validation techniques, and visual workflows to ensure robust and reproducible results.
The transient receptor potential canonical 5 (TRPC5) channel, a non-selective cation channel, is implicated in a variety of physiological and pathological processes, making it a compelling target for therapeutic intervention. Confirmation of its functional knockdown is paramount before attributing any observed phenotype to its absence. This guide compares the efficacy of TRPC5 knockdown with the pharmacological effects of known modulators.
Comparative Analysis of TRPC5 Knockdown and Modulation
Effective TRPC5 knockdown should phenocopy the application of a potent and selective TRPC5 inhibitor. The following table summarizes quantitative data from representative studies, comparing the efficiency of siRNA-mediated TRPC5 knockdown with the potency of various pharmacological modulators.
| Method/Modulator | Target System | Knockdown Efficiency / Potency | Functional Readout | Effect |
| siRNA Knockdown | NG108-15 cells | Not specified, but effective | CtxB-induced Ca2+ influx | Near total inhibition[1] |
| U266 & MM.1s cells | mRNA level reduction | MTI-101 induced Ca2+ influx | 37% and 33% reduction, respectively[2] | |
| Inhibitors | ||||
| GFB-8438 | Human TRPC5 (HEK293) | IC50: 0.18 µM (Qpatch) | Whole-cell current | Inhibition |
| Human TRPC5 | IC50: 0.28 µM (manual patch clamp) | Whole-cell current | Inhibition | |
| Clemizole | Human TRPC5 | IC50: 1.0 - 1.3 µM | Not specified | Inhibition |
| M084 | Human TRPC5 | IC50: 8.2 µM | Not specified | Inhibition |
| AC1903 | Human TRPC5 | IC50: 14.7 µM | Riluzole-evoked currents | Inhibition |
| Activators | ||||
| (-)-Englerin A | TRPC5:C5 channels | EC50: 7 nM | Intracellular Ca2+ levels | Activation |
| Riluzole | TRPC5 channels | EC50: 9.2 µM | Ca2+ signals | Activation |
Experimental Protocols
Reproducibility in confirming TRPC5 knockdown and characterizing modulator effects hinges on meticulous experimental execution. Below are detailed protocols for the key techniques involved.
TRPC5 Knockdown using siRNA and Validation by Western Blot
This protocol outlines the steps for transiently knocking down TRPC5 expression in a cellular model using small interfering RNA (siRNA) and subsequently verifying the knockdown efficiency at the protein level via Western blotting.
a) siRNA Transfection
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute 20-80 pmol of TRPC5-targeting siRNA or a non-targeting control siRNA into an appropriate volume of serum-free medium (e.g., Opti-MEM™).
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with analysis. The optimal time should be determined empirically based on the stability of the TRPC5 protein.
b) Western Blot Analysis
-
Cell Lysis: Wash the transfected cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TRPC5 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should be used to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the TRPC5 signal to the loading control to determine the percentage of knockdown.
Functional Assessment of TRPC5 Activity
a) Intracellular Calcium Imaging with Fura-2 AM
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC5 activation or inhibition.
-
Cell Preparation: Seed cells on glass coverslips 24-48 hours prior to the experiment.
-
Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., HBSS) for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells with the salt solution and incubate for a further 30 minutes to allow for complete de-esterification of the Fura-2 AM.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite Fura-2 alternately at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.
-
Stimulation: After establishing a stable baseline, apply a TRPC5 agonist (e.g., (-)-Englerin A, Riluzole) or antagonist and record the changes in the F340/F380 ratio.
b) Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPC5 channels in the plasma membrane.
-
Cell Preparation: Use cells cultured on coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.
-
Seal Formation: Approach a single cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.
-
Data Recording: In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -60 mV) and apply voltage ramps or steps to elicit TRPC5 currents.
-
Pharmacology: Apply TRPC5 modulators to the extracellular solution and record the changes in current amplitude and kinetics.
Visualizing Workflows and Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams have been generated using Graphviz.
References
- 1. Induction of Calcium Influx through TRPC5 Channels by Cross-Linking of GM1 Ganglioside Associated with α5β1 Integrin Initiates Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential C 1/4/5 Is a Determinant of MTI-101 Induced Calcium Influx and Cell Death in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validating TRPC5 as a Therapeutic Target: A Comparative Guide for Small Molecule Modulators
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Canonical 5 (TRPC5) ion channel has emerged as a promising therapeutic target for a range of diseases, including chronic kidney disease, anxiety, and pain.[1][2] This guide provides an objective comparison of key small molecule modulators used to validate TRPC5, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Small Molecule Modulators of TRPC5: A Quantitative Comparison
The validation of TRPC5 as a drug target has been significantly advanced by the development of small molecule inhibitors and activators. The following tables summarize the quantitative data for several key compounds, providing a basis for comparison of their potency and selectivity.
TRPC5 Inhibitors
| Compound | Target(s) | IC50 (TRPC5) | IC50 (TRPC4) | Selectivity vs. TRPC6 | Key In Vitro/In Vivo Applications |
| ML204 | TRPC4/TRPC5 | ~1 µM | 0.96 µM[3][4] | >19-fold[3] | Protects against podocyte cytoskeletal remodeling and proteinuria in mouse models of kidney disease. |
| HC-070 | TRPC4/TRPC5 | 9.3 nM (cells) | 46 nM (cells) | >400-fold | Exhibits anxiolytic and antidepressant effects in mice. |
| AC1903 | TRPC5 | 4.0 - 13.6 µM | >100 µM | No inhibition at 100 µM | Suppresses proteinuria and prevents podocyte loss in a rat model of Focal Segmental Glomerulosclerosis (FSGS). |
| GFB-8438 | TRPC4/TRPC5 | 0.28 µM | Equipotent to TRPC5 | Excellent selectivity | Efficacious in a hypertensive rat model of FSGS, reducing proteinuria. |
TRPC5 Activators
| Compound | Target(s) | EC50 (TRPC5) | Selectivity | Key In Vitro/In Vivo Applications |
| Riluzole | TRPC5 | 9.2 µM | Does not activate other TRPC family members | Used as a pharmacological tool to identify TRPC5-specific currents. |
| AM237 | TRPC5 | 15-20 nM | Selective for TRPC5 over TRPC4, TRPC3, TRPC6, TRPV4, and TRPM2 | Potently and selectively activates homomeric TRPC5 channels. |
Signaling Pathways and Experimental Workflows
Understanding the signaling cascades involving TRPC5 and the experimental approaches to validate its modulation is crucial for therapeutic development.
TRPC5 Signaling in Podocyte Injury
In the context of kidney disease, particularly Focal Segmental Glomerulosclerosis (FSGS), TRPC5 plays a critical role in podocyte injury. Activation of TRPC5 leads to calcium influx, which in turn activates the small GTPase Rac1. This initiates a signaling cascade resulting in the remodeling of the actin cytoskeleton, leading to podocyte foot process effacement, proteinuria, and eventual podocyte loss.
TRPC5 signaling cascade in podocytes leading to injury.
TRPC5 Signaling in Neurons
In the central nervous system, TRPC5 is implicated in neuronal development and function. It is often activated downstream of Gq/11-coupled receptors, such as metabotropic glutamate receptors (mGluRs). This activation leads to calcium influx, which can modulate various downstream pathways affecting processes like neurite outgrowth and fear-related behaviors.
Generalized TRPC5 signaling pathway in neurons.
Experimental Workflow for TRPC5 Inhibitor Validation
A typical workflow for identifying and validating novel TRPC5 inhibitors involves a multi-step process, from initial high-throughput screening to in vivo efficacy studies.
Workflow for TRPC5 inhibitor validation.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the validation of TRPC5 as a therapeutic target.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of small molecules on ion channel function.
-
Cell Preparation: HEK293 cells stably expressing human TRPC5 are cultured on glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
-
Procedure:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes (3-5 MΩ resistance) are filled with the internal solution and positioned onto a single cell using a micromanipulator.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Currents are elicited by applying voltage ramps (e.g., -100 to +100 mV over 200 ms).
-
The TRPC5 activator (e.g., Riluzole) is applied to the bath to induce a baseline current.
-
The test inhibitor is then co-applied with the activator at various concentrations to determine the IC50 value.
-
Intracellular Calcium Imaging with Fura-2 AM
This fluorescence-based assay provides a high-throughput method for screening and characterizing TRPC5 modulators.
-
Cell Preparation: HEK293 cells expressing TRPC5 are seeded in 96-well black-walled, clear-bottom plates.
-
Dye Loading:
-
Cells are washed with a HEPES-buffered saline (HBS) solution.
-
Cells are incubated with Fura-2 AM (e.g., 2-5 µM) in HBS, often with a non-ionic surfactant like Pluronic F-127 to aid solubilization, for 30-60 minutes at 37°C in the dark.
-
The loading solution is removed, and cells are washed again with HBS to remove extracellular dye.
-
-
Measurement:
-
The plate is placed in a fluorescence plate reader capable of dual-wavelength excitation.
-
Fura-2 is alternately excited at 340 nm (calcium-bound) and 380 nm (calcium-free), and emission is measured at ~510 nm.
-
A baseline fluorescence ratio (340/380) is established.
-
The test compound (inhibitor) is added, followed by a TRPC5 activator (e.g., Englerin A).
-
The change in the 340/380 fluorescence ratio over time reflects the change in intracellular calcium concentration. The inhibitory effect is calculated relative to the response with the activator alone.
-
In Vivo Model: DOCA-Salt Hypertensive Rat Model of FSGS
This model is used to evaluate the efficacy of TRPC5 inhibitors in a setting of proteinuric kidney disease.
-
Animal Model: Male Sprague-Dawley rats undergo uninephrectomy (removal of one kidney).
-
Induction of Hypertension and FSGS:
-
A subcutaneous pellet of deoxycorticosterone acetate (DOCA) is implanted.
-
The rats are provided with drinking water containing 1% NaCl.
-
-
Treatment:
-
After a period to allow for the development of hypertension and proteinuria, rats are treated with the TRPC5 inhibitor (e.g., via oral gavage or intraperitoneal injection) or vehicle daily for several weeks.
-
-
Outcome Measures:
-
Proteinuria: Urine is collected periodically (e.g., weekly) using metabolic cages, and the urinary protein-to-creatinine ratio is measured.
-
Kidney Histology: At the end of the study, kidneys are harvested, fixed, and sectioned. Glomerulosclerosis and podocyte effacement are assessed by staining with Periodic acid-Schiff (PAS) and by electron microscopy, respectively.
-
Blood Pressure: Systolic blood pressure can be monitored throughout the study using the tail-cuff method.
-
Alternative Therapeutic Targets for FSGS
While TRPC5 inhibition is a promising strategy, other therapeutic avenues for FSGS are also being explored. A comparative understanding of these alternatives is essential for a comprehensive drug development strategy.
-
Immunosuppressants: Corticosteroids and calcineurin inhibitors are part of the current standard of care for primary FSGS, although many patients are resistant to these treatments.
-
Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors: ACE inhibitors and angiotensin II receptor blockers are used to control blood pressure and reduce proteinuria.
-
Endothelin Receptor Antagonists: Sparsentan, a dual endothelin A and angiotensin II receptor antagonist, has shown promise in reducing proteinuria in FSGS.
-
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: Originally developed for diabetes, these agents have demonstrated reno-protective effects and are being investigated for FSGS.
-
Anti-CD20 Monoclonal Antibodies: Rituximab has been used off-label in some cases of recurrent or steroid-dependent FSGS.
The validation of TRPC5 as a therapeutic target is a rapidly advancing field. The small molecules and experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of modulating TRPC5 activity.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Calcium, TRPC channels, and regulation of the actin cytoskeleton in podocytes: towards a future of targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional, alternative, and emerging therapeutics for focal segmental glomerulosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of In Vitro TRPC5 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of transient receptor potential canonical 5 (TRPC5) channel activators. The data presented here, compiled from multiple studies, focuses on key performance indicators such as potency (EC50) and observed efficacy to assist researchers in selecting the appropriate tool compounds for their studies. Detailed experimental protocols for common assays are also provided, alongside visualizations of the TRPC5 signaling pathway and a typical experimental workflow.
Data Presentation: Potency of TRPC5 Activators
The following table summarizes the in vitro potency (EC50) of various TRPC5 activators. It is important to note that experimental conditions, such as the expression system and assay method, can influence these values.
| Activator | Chemical Class | Potency (EC50) | Cell System | Assay Type |
| Englerin A | Sesquiterpene | 7.6 nM[1][2] | HEK293 cells overexpressing TRPC5 | Calcium Imaging |
| AM237 | Xanthine derivative | 15-20 nM[3][4][5] | HEK T-REx cells overexpressing TRPC5 | Calcium Imaging |
| BTD | Benzothiadiazine derivative | 1.4 µM | HEK293 cells expressing mTRPC5 | Not Specified |
| Riluzole | Benzothiazole derivative | 9.2 µM | HEK293 cells overexpressing TRPC5 | Calcium Imaging |
| Methylprednisolone | Glucocorticoid | 12 µM | HEK293 cells expressing mTRPC5 | Not Specified |
| Sphingosine-1-phosphate (S1P) | Lysophospholipid | Not consistently reported | Various, including vascular smooth muscle cells | Calcium Imaging, Electrophysiology |
| Lysophosphatidylcholine (LPC) | Lysophospholipid | Not consistently reported | HEK293 cells expressing hTRPC5 | Calcium Imaging, Electrophysiology |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathways involved in TRPC5 activation and a general workflow for evaluating TRPC5 activators in vitro.
Experimental Protocols
Calcium Imaging Assay using Fura-2 AM
This protocol is a common method for the primary screening and characterization of TRPC5 activators by measuring changes in intracellular calcium concentration.
a. Cell Preparation:
-
Seed HEK293 cells stably or transiently expressing human TRPC5 onto 96-well black-walled, clear-bottom plates.
-
Culture cells overnight to allow for attachment and growth.
b. Dye Loading:
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS) at a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to the wells for the imaging experiment.
c. Compound Addition and Data Acquisition:
-
Use a fluorescence plate reader or a microscope equipped for ratiometric imaging.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add the TRPC5 activator at various concentrations to the wells.
-
Immediately begin recording the fluorescence ratio (F340/F380) over time.
-
At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin) for calibration purposes if absolute calcium concentrations are to be calculated.
d. Data Analysis:
-
Calculate the change in the F340/F380 ratio in response to the activator.
-
Plot the peak change in ratio against the logarithm of the activator concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for confirming TRPC5 activation and characterizing its biophysical properties.
a. Cell Preparation:
-
Plate HEK293 cells expressing TRPC5 on glass coverslips.
-
Use cells for recording 24-48 hours after plating.
b. Recording Setup:
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Prepare patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, adjusted to pH 7.2 with CsOH.
c. Recording Procedure:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) periodically to elicit currents and determine the current-voltage (I-V) relationship.
-
Obtain a stable baseline recording in the extracellular solution.
-
Apply the TRPC5 activator via the perfusion system.
-
Record the changes in whole-cell currents in response to the activator.
d. Data Analysis:
-
Measure the amplitude of the inward and outward currents at specific voltages (e.g., -80 mV and +80 mV).
-
Construct I-V curves before and after compound application to observe the characteristic doubly rectifying shape of TRPC5 currents.
-
Calculate the net current activated by the compound.
-
For dose-response experiments, apply increasing concentrations of the activator and plot the normalized current against the logarithm of the concentration to determine the EC50.
References
- 1. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AM237 | TRPC5 activator | Probechem Biochemicals [probechem.com]
- 4. Potent, selective, and subunit‐dependent activation of TRPC5 channels by a xanthine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent, selective, and subunit-dependent activation of TRPC5 channels by a xanthine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating TRPC5 Homomeric and Heteromeric Channel Modulation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between TRPC5 homomeric and heteromeric channel modulation is critical for the development of targeted therapeutics. This guide provides an objective comparison of their pharmacological and biophysical properties, supported by experimental data and detailed protocols.
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that play crucial roles in a variety of physiological processes, including neuronal signaling, fear and anxiety, and kidney function.[1][2] These channels can exist as homomers, composed solely of TRPC5 subunits, or as heteromers, most notably with TRPC1 and TRPC4 subunits.[1][3][4] The subunit composition significantly influences the channel's biophysical properties and pharmacological responses to modulators. This guide outlines the key differences and provides the necessary experimental frameworks to distinguish between these channel subtypes.
Comparative Pharmacology of TRPC5 Modulators
The pharmacological sensitivity of TRPC5-containing channels can vary significantly depending on their subunit composition. While some modulators affect both homomeric and heteromeric forms, others exhibit a degree of selectivity. The following tables summarize the quantitative data for common TRPC5 channel activators and inhibitors.
Table 1: Comparison of TRPC5 Channel Activators
| Activator | Channel Composition | EC50 | Notes | Reference(s) |
| Riluzole | TRPC5 Homomer | 9.2 µM | Activates both homomeric and heteromeric channels. The mechanism is thought to be a direct effect on the channel, independent of G-protein signaling. | |
| TRPC1/C5 Heteromer | Activates | EC50 not specified, but activation is confirmed. | ||
| (-)-Englerin A | TRPC5 Homomer | 7 nM | Potent activator of both TRPC4 and TRPC5-containing channels. | |
| TRPC1/C5 Heteromer | Activates | Similar activating effects as on homomers. | ||
| TRPC1/C4 Heteromer | Activates | Similar activating effects as on homomers. | ||
| BTD | TRPC5 Homomer | Activates | Activates TRPC5-containing channels but not TRPC4 homomers. | |
| TRPC1/C5 Heteromer | Activates | Activates TRPC5-containing channels. | ||
| TRPC4/C5 Heteromer | Activates | Activates TRPC5-containing channels. | ||
| Methylprednisolone | TRPC5 Homomer | 12 µM | A selective activator of TRPC5 over other TRPC subfamily members. | |
| Prednisolone | TRPC5 Homomer | 64 µM | A weaker activator of TRPC5 channels. | |
| Gd³⁺ and La³⁺ | TRPC5 Homomer | Potentiates | Lanthanides potentiate TRPC4 and TRPC5 channel activity. |
Table 2: Comparison of TRPC5 Channel Inhibitors
| Inhibitor | Channel Composition | IC50 | Notes | Reference(s) |
| Pico145 (HC-608) | TRPC5 Homomer | 199 pM | A highly potent and selective inhibitor of TRPC1/4/5 channels. | |
| TRPC1/C5 Heteromer | 199 pM | Potency is similar for homomeric and heteromeric channels. | ||
| TRPC1/C4 Heteromer | 33 pM | Exhibits the highest potency against TRPC1/C4 heteromers. | ||
| Clemizole | TRPC5 Homomer | 1.1 µM | A benzimidazole-derived inhibitor. | |
| TRPC1/C5 Heteromer | Inhibits | Effective on heteromeric channels, though quantitative data is less specific. | ||
| TRPC4 Homomer | 6.4 µM | Also inhibits TRPC4 homomers. | ||
| HC-070 | TRPC4/5 Homomer | High Potency | A methylxanthine derivative inhibitor of TRPC4 and TRPC5. | |
| M084 | TRPC5 Homomer | 8.2 µM | A 2-aminobenzimidazole derivative. | |
| TRPC4 Homomer | 10.3 µM | Also inhibits TRPC4 channels. | ||
| ML204 | TRPC5 Homomer | Micromolar range | A selective inhibitor of TRPC4 and TRPC5. | |
| TRPC4 Homomer | Micromolar range | A selective inhibitor of TRPC4 and TRPC5. |
Key Biophysical Differences
The incorporation of TRPC1 subunits into a TRPC5 channel significantly alters its electrophysiological properties. These differences can be exploited to experimentally distinguish between homomeric and heteromeric channels.
-
Current-Voltage (I-V) Relationship: TRPC5 homomers typically exhibit a doubly rectifying or "N-shaped" I-V curve. In contrast, TRPC1/C5 heteromers show an outwardly rectifying I-V relationship with smaller inward currents at negative membrane potentials.
-
Calcium Permeability: Heteromerization of TRPC5 with TRPC1 leads to a decrease in relative calcium permeability compared to TRPC5 homomers.
Signaling Pathways and Activation Mechanisms
TRPC5 channels are activated through various signaling pathways, primarily downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The activation mechanism can be complex, involving G-proteins, phospholipase C (PLC), and membrane lipids like phosphatidylinositol 4,5-bisphosphate (PIP2).
Experimental Protocols
To aid researchers in their investigations, detailed protocols for key experiments are provided below. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is essential for characterizing the biophysical properties of TRPC5 channels.
Experimental Workflow:
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired TRPC channel subunits (e.g., TRPC5 alone for homomers, or TRPC5 and TRPC1 for heteromers) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.
-
Plate transfected cells onto glass coverslips 24-48 hours before recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal on a fluorescently identified cell and rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) or voltage steps to elicit channel currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of the modulator.
-
Record currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of channel activity.
Experimental Workflow:
Methodology:
-
Cell Preparation:
-
Plate transfected cells on glass-bottom dishes.
-
Wash cells with a physiological salt solution (e.g., HBSS).
-
Load cells with a calcium-sensitive dye, such as 2-5 µM Fura-2 AM, for 30-60 minutes at room temperature or 37°C.
-
Wash cells to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite Fura-2 alternately at 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.
-
Record baseline fluorescence for a few minutes.
-
Apply the agonist or modulator to the cells via a perfusion system.
-
Continue recording the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
An increase in this ratio corresponds to an increase in intracellular calcium.
-
Quantify the peak change in the fluorescence ratio to determine the cellular response.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if TRPC5 and other subunits, such as TRPC1, physically interact to form heteromeric channels within the cell.
Experimental Workflow:
Methodology:
-
Cell Lysis:
-
Harvest transfected cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Pre-clearing:
-
Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against one of the target proteins (e.g., anti-TRPC5) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the putative interacting protein (e.g., anti-TRPC1) to determine if it was co-precipitated with the initial target.
-
References
- 1. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of TRPC5 Modulator-1: A Guide for Laboratory Professionals
For immediate reference, it is critical to obtain the specific Safety Data Sheet (SDS) for TRPC5 modulator-1 from your supplier. The following guide provides essential safety and disposal information based on general best practices for handling research-grade chemical compounds in a laboratory setting. This information should be used to supplement, not replace, the specific guidance provided in the manufacturer's SDS.
This compound (CAS No. 1877343-90-2) is a potent research compound used in studies of neuropsychiatric disorders.[1][2][3] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. As with any research chemical, it should be handled only by qualified and experienced professionals in a properly equipped and authorized facility.
Immediate Safety and Handling
Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment and Safety Measures
| Equipment/Procedure | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | To avoid inhalation of any dust or aerosols. |
| Work Area | Chemical fume hood | To minimize inhalation exposure and contain spills. |
| Emergency Equipment | Accessible safety shower and eye wash station | For immediate decontamination in case of exposure. |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. The following is a general procedural outline:
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS provided by the manufacturer will contain specific information on the hazards and required disposal methods for this compound.
-
Characterize the Waste: Determine if the waste is contaminated with other substances. This compound waste may include the pure compound, solutions, or contaminated labware (e.g., pipette tips, vials).
-
Segregate the Waste: Do not mix chemical waste streams. Keep this compound waste separate from other chemical, biological, or radioactive waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contain and Label the Waste:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (1877343-90-2), and the approximate quantity.
-
Include any known hazard characteristics (e.g., "Harmful if swallowed," "Causes skin irritation") as indicated in the SDS.
-
-
Store the Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.
-
This storage area should be away from drains and water sources to prevent environmental contamination in case of a spill.
-
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
Accidental Release Measures
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated space, evacuate personnel from the immediate area.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the recommended PPE, including respiratory protection if necessary.
-
Contain the Spill:
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or a universal binder.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Collect and Dispose of Contaminated Material: Place the absorbent material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., alcohol), and then wash with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Experimental Workflow and Disposal Pathway
The following diagram illustrates a typical workflow from chemical handling to final disposal in a research laboratory setting.
By adhering to these procedures and, most importantly, the specific guidance within the manufacturer's SDS, researchers can safely handle and dispose of this compound, ensuring a secure laboratory environment.
References
Essential Safety and Operational Guide for Handling TRPC5 Modulator-1
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of TRPC5 Modulator-1.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure through inhalation, dermal contact, and eye contact.[3][4][5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Chemical splash goggles and a face shield. | To protect against splashes, sprays, and airborne particles. |
| Hand | Double gloving: an inner layer of nitrile gloves and an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™). | To provide robust protection against a wide range of solvents and the compound itself. Regularly inspect gloves for any signs of degradation. |
| Body | A fully fastened laboratory coat, a chemically resistant apron, and full-length pants with closed-toe shoes. For larger quantities or a higher risk of splashes, a chemically resistant suit is recommended. | To protect the skin from contact with the substance. |
| Respiratory | A properly fitted N95 respirator or higher, used in conjunction with a certified chemical fume hood. | To protect against the inhalation of potentially toxic vapors, aerosols, or fine powders. |
II. Operational Plan: Step-by-Step Handling Procedures
A clear, procedural plan is crucial for ensuring safety and minimizing the risk of exposure or accidental release.
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all handling procedures.
-
Ensure that an emergency plan is in place, with clear access to a safety shower, eyewash station, and a spill kit.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE before entering the designated work area.
-
-
Handling:
-
Perform all manipulations of this compound, including weighing and dissolution, within the fume hood.
-
Use appropriate tools, such as spatulas and pipettes, to avoid direct contact with the compound.
-
Keep all containers holding the substance sealed when not in immediate use.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, segregated from incompatible materials.
-
Ensure containers are clearly labeled with the compound name, concentration, and any known hazards.
-
III. Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental compliance.
| Waste Stream | Disposal Procedure |
| Unused/Stock Solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Dilute Aqueous Solutions | Collect in a labeled hazardous waste container. Do not dispose of down the drain. |
| Contaminated Solid Waste (e.g., pipette tips, gloves, bench paper) | Place in a designated, sealed hazardous waste bag or container for solids. |
All waste must be disposed of in accordance with local, state, and federal regulations.
IV. Experimental Workflow and Safety Logic
The following diagrams illustrate the logical flow of operations and the signaling pathway context for working with this compound.
Caption: A procedural workflow for the safe handling of this compound.
Caption: A simplified signaling pathway involving the TRPC5 channel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
